6-bromo-2H-chromene-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMIFPOLKMLPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585443 | |
| Record name | 6-Bromo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380607-15-8 | |
| Record name | 6-Bromo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-bromo-2H-chromene-3-carboxylic acid from 3-acetyl-6-bromo-2H-chromen-2-one
A Technical Guide to the Synthesis of 6-bromo-2H-chromene-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis of this compound, a valuable coumarin derivative, from its precursor 3-acetyl-6-bromo-2H-chromen-2-one. The core of this transformation is the haloform reaction, a reliable method for converting methyl ketones into carboxylic acids. This guide presents detailed experimental protocols, quantitative data from various reaction conditions, and a visual representation of the synthetic workflow to support research and development in medicinal chemistry and materials science.
Introduction and Reaction Principle
The conversion of 3-acetyl-6-bromo-2H-chromen-2-one to this compound is a classic example of the haloform reaction.[1][2][3] This reaction specifically targets the methyl ketone group (acetyl group) at the 3-position of the coumarin ring.[3] In the presence of a halogen (such as bromine or iodine) and a base, the acetyl group undergoes exhaustive halogenation at the methyl carbon, followed by nucleophilic acyl substitution.[2][3] This process cleaves the carbon-carbon bond, yielding the carboxylate salt and a haloform (e.g., bromoform). Subsequent acidification protonates the carboxylate to afford the final carboxylic acid product.
The stability of the coumarin lactone ring in the presence of a base is a critical consideration for this synthesis.[1] Studies have shown that a 20% aqueous sodium hydroxide solution does not cleave the lactone ring, ensuring the integrity of the core coumarin structure during the reaction.[1]
Synthetic Pathways and Experimental Protocols
The synthesis can be achieved using several halogenating agents. The following protocols are based on established laboratory procedures.[1][4]
General Reaction Scheme
-
Starting Material: 3-acetyl-6-bromo-2H-chromen-2-one
-
Product: 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
-
Reaction: Haloform Reaction
Protocol 1: Using Bromine Water
This method is a direct approach utilizing an aqueous solution of bromine.
Procedure:
-
To a solution of 3-acetyl-6-bromo-2H-chromen-2-one (100 g) in a suitable solvent, add an excess of bromine dissolved in water.[4]
-
Add a catalytic amount of 3 M sodium hydroxide solution.[4]
-
Stir the reaction mixture vigorously at room temperature for 4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by acidification to precipitate the crude product.
-
The solid product is filtered, washed, and purified by recrystallization from a suitable solvent like ethyl acetate.
Protocol 2: Using Tetrabutylammonium Tribromide (TBATB)
This protocol uses a solid, stable source of bromine, which can be easier to handle.
Procedure:
-
Dissolve equimolar amounts (1:1 ratio) of 3-acetyl-6-bromo-2H-chromen-2-one and Tetrabutylammonium Tribromide (TBATB) in ethanol in a round-bottom flask.[4]
-
Add a catalytic amount of a 3 M solution of the phase transfer catalyst Tetrabutylammonium Bromide (TBAB).[4]
-
Stir the reaction at room temperature for 60 minutes.[4]
-
Monitor the reaction completion by TLC using chloroform as the mobile phase.[4]
-
After completion, isolate the product through standard work-up and purification procedures.
Protocol 3: Using Iodine and Potassium Iodide
This variation results in an iodoform reaction, which is mechanistically analogous to the bromoform reaction.
Procedure:
-
Treat 3-acetyl-6-bromo-2H-chromen-2-one (1 mmol) with an excess of liquid iodinating agent (a solution of I2/KI) in ethanol.[4]
-
Add a catalytic amount of 3 M Tetrabutylammonium Bromide (TBAB).[4]
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, perform an appropriate aqueous work-up followed by purification.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₅BrO₄ | [4] |
| Molecular Weight | 269.05 g/mol | [5] |
| Appearance | Ash-colored or white to beige powder | [4][6] |
| Yield | 94% (achieved with an optimized haloform reaction) | [4] |
| Melting Point | 243-245 °C (from ethyl acetate) | [4] |
| Infrared (IR) (KBr) | 1736 cm⁻¹ (-CO- of carboxylic acid), 1614 cm⁻¹ (-CO- of coumarin ring) | [4] |
Spectroscopic Characterization Data
The structural confirmation of the product, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, is provided by the following spectroscopic data.
| Spectrum | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 7.39-8.19 (m, 3H, Ar-H), 8.45 (s, 1H, Ar-H of lactone ring), 11.0 (s, 1H, -COOH) | [4] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 118.1, 118.8, 119.7, 121.5, 124.9, 130.3, 134.5, 152.0, 155.7, 166.7 | [4] |
| HRMS (High-Resolution Mass Spectrometry) | Calculated for C₁₀H₅BrO₄ [M+H]⁺: 267.932036 u, Observed: 267.027920 u | [4] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the haloform synthesis.
Conclusion
The synthesis of this compound from 3-acetyl-6-bromo-2H-chromen-2-one is efficiently achieved through the haloform reaction. The methodology is robust, high-yielding, and can be adapted using various halogenating agents to suit specific laboratory conditions and safety requirements. The detailed protocols and characterization data provided in this guide serve as a valuable resource for chemists engaged in the synthesis of coumarin-based compounds for pharmaceutical and materials science applications.
References
Spectroscopic Analysis of 6-bromo-2H-chromene-3-carboxylic Acid: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-bromo-2H-chromene-3-carboxylic acid based on its chemical structure and known spectral correlations for similar functional groups and molecular frameworks.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |
| H4 | ~7.8 | Singlet | - |
| H5 | ~7.6 | Doublet | ~8.5 |
| H7 | ~7.4 | Doublet of doublets | ~8.5, ~2.0 |
| H8 | ~7.3 | Doublet | ~2.0 |
| H2 (CH₂) | ~5.0 | Singlet | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| C9 (C=O) | - |
| C3 | 125 - 130 |
| C4 | 130 - 135 |
| C4a | 120 - 125 |
| C5 | 128 - 132 |
| C6 | 115 - 120 |
| C7 | 130 - 135 |
| C8 | 118 - 122 |
| C8a | 150 - 155 |
| C2 | 65 - 70 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1550 - 1620 | Medium to Strong |
| C-O (Ether) | 1200 - 1270 | Strong |
| C-Br | 500 - 600 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 254/256 | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| [M-H]⁻ | 253/255 | Negative ion mode |
| [M+H]⁺ | 255/257 | Positive ion mode |
| [M-COOH]⁺ | 209/211 | Loss of the carboxylic acid group |
Experimental Protocols
The following are detailed, standardized methodologies for the key spectroscopic experiments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, and DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the carboxyl group is observed.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T1 relaxation time for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[1]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized under high vacuum and low heat.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3][4]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information.
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis and structural elucidation of a synthesized compound.
Predicted Spectroscopic Signatures of this compound
References
Chemical and physical properties of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols, where available, are provided to facilitate further research and application.
Chemical and Physical Properties
6-bromo-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin class of molecules. Coumarins are known for their wide range of biological activities, making this compound a subject of interest for further investigation.
Identifiers and General Properties
| Property | Value |
| IUPAC Name | 6-bromo-2-oxochromene-3-carboxylic acid[1] |
| CAS Number | 2199-87-3[1][2] |
| Molecular Formula | C₁₀H₅BrO₄[1][2] |
| Molecular Weight | 269.05 g/mol [1][2] |
| Appearance | White to beige solid/powder[3] |
| Purity | Typically ≥97%[2] |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | 194-196 °C[4] | |
| Boiling Point | 439.0 ± 45.0 °C[5] | Predicted |
| Density | 1.874 ± 0.06 g/cm³[5] | Predicted |
| pKa | 1.50 ± 0.20[5] | Predicted |
| Solubility | Soluble in DMSO, methanol, and acetone. Insoluble in water.[5] | |
| XLogP3 | 2.9 | Predicted[1] |
Spectral Data
| Spectrum Type | Key Features |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region. The lactone carbonyl carbon will also be in the downfield region. Aromatic carbons will appear between 110-160 ppm. |
| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the lactone (around 1720-1740 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) and fragments corresponding to the loss of COOH and Br would be expected. |
Synthesis and Purification
Synthetic Workflow
Caption: Synthetic workflow for 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on common methods for coumarin-3-carboxylic acid synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, acetic acid).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form. The process can be aided by cooling in an ice bath once the solution has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Biological Activity
6-bromo-2-oxo-2H-chromene-3-carboxylic acid has been investigated for its biological activities, primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and for its potential anticancer properties.
NMDA Receptor Antagonism
The compound acts on NMDA receptor subtypes, specifically showing inhibitory action at the GluN1/GluN2 receptor complex. This inhibition suggests potential therapeutic applications in various neurological conditions where NMDA receptor overactivation is implicated.
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the magnesium block. Upon opening, the channel allows the influx of Ca²⁺, which acts as a second messenger to activate various downstream signaling cascades.
Caption: Simplified NMDA receptor signaling pathway and the antagonistic action of the compound.
A common method to assess the interaction of a compound with the NMDA receptor is a radioligand binding assay.
-
Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).
-
Incubation: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence and absence of varying concentrations of the test compound (6-bromo-2-oxo-2H-chromene-3-carboxylic acid).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Anticancer Potential
Derivatives of coumarins have been explored for their cytotoxic effects on various cancer cell lines. While specific studies on 6-bromo-2-oxo-2H-chromene-3-carboxylic acid are limited, the general approach to evaluating its anticancer potential would involve cell viability assays.
References
- 1. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Formation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a significant coumarin derivative. The primary focus is on the Knoevenagel condensation reaction, a cornerstone of C-C bond formation in organic chemistry. This document elucidates the underlying reaction mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering a practical and theoretical foundation for the preparation of this and related heterocyclic compounds.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and are recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The specific derivative, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom and the carboxylic acid group on the coumarin scaffold provides reactive handles for further functionalization, making it a key building block in medicinal chemistry.
The most efficient and widely adopted method for the synthesis of coumarin-3-carboxylic acids is the Knoevenagel condensation. This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid.
Core Synthesis Pathway: Knoevenagel Condensation
The formation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is achieved through the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak organic base, such as piperidine, and often carried out in a protic solvent like ethanol.
Overall Reaction
The overall transformation can be summarized as follows:
Caption: Overall synthetic scheme for 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Reaction Mechanism
The mechanism of the Knoevenagel condensation for the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid proceeds through several distinct steps:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, which is acidic due to the presence of two electron-withdrawing carboxyl groups. This results in the formation of a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde, forming a tetrahedral intermediate.
-
Protonation: The tetrahedral intermediate is protonated by the solvent (ethanol) or the protonated catalyst to yield an aldol-type addition product.
-
Dehydration: The aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form an unsaturated intermediate.
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the unsaturated intermediate attacks the electrophilic carbon of one of the carboxylic acid groups in an intramolecular esterification reaction. This cyclization step forms the six-membered pyranone ring characteristic of the coumarin scaffold and releases a molecule of water.
-
Decarboxylation: The resulting intermediate with two carboxylic acid groups is unstable and readily undergoes decarboxylation (loss of CO2) to yield the final, stable product, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Caption: Stepwise mechanism of the Knoevenagel condensation.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, adapted from established general procedures for coumarin synthesis.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-bromo-2-hydroxybenzaldehyde | 1761-61-1 | C₇H₅BrO₂ | 201.02 |
| Malonic Acid | 141-82-2 | C₃H₄O₄ | 104.06 |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol, 1.0 eq) in absolute ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add malonic acid (6.2 g, 59.6 mmol, 1.2 eq) followed by a catalytic amount of piperidine (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 500 mL of ice-cold water.
-
Precipitation: Acidify the aqueous mixture by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 2. A solid precipitate of the product will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 6-bromo-2-oxo-2H-chromene-3-carboxylic acid as a white to off-white solid.
Experimental Workflow
Caption: A flowchart illustrating the experimental procedure for the synthesis.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 2199-87-3 | [1][2] |
| Molecular Formula | C₁₀H₅BrO₄ | [1][2] |
| Molecular Weight | 269.05 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 194-198 °C | [1][2] |
| Solubility | Soluble in DMSO, methanol, acetone | [1] |
Table 2: Reaction Parameters and Expected Yield
| Parameter | Value | Notes |
| Reaction Type | Knoevenagel Condensation | Base-catalyzed condensation followed by cyclization and decarboxylation. |
| Catalyst | Piperidine | A weak organic base is essential. |
| Solvent | Ethanol | A protic solvent is typically used. |
| Reaction Temperature | Reflux (approx. 80°C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Expected Yield | 70-85% | Yields can vary based on reaction scale and purification efficiency. |
Conclusion
The synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is reliably achieved through the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde and malonic acid. This method is efficient, proceeds through a well-understood mechanism, and provides good yields of the desired product. The detailed protocol and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this important coumarin derivative, which is a key building block for the development of novel therapeutic agents and functional materials.
References
Crystal Structure of 6-bromo-2H-chromene-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and purification of 6-bromo-2H-chromene-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the coumarin scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the chromene framework.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of pharmacological properties, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities. The substituent at the 3-position of the coumarin ring plays a crucial role in modulating its biological efficacy. The introduction of a carboxylic acid group at this position, along with a bromine atom at the 6-position, yields this compound, a versatile intermediate for the synthesis of novel bioactive compounds. Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide focuses on the crystallographic analysis of a key derivative, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, providing detailed structural data. Furthermore, it outlines the experimental protocols for the synthesis and purification of the parent carboxylic acid.
Crystallographic Data
The crystal structure of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate provides critical insights into the molecular geometry, conformation, and intermolecular interactions of this class of compounds. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 645580.[1] The following tables summarize the key crystallographic parameters and selected geometric features.
Crystal Data and Structure Refinement
| Parameter | Value |
| CCDC Deposition Number | 645580 |
| Empirical Formula | C₁₂H₉BrO₄ |
| Formula Weight | 297.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.999(6) |
| b (Å) | 6.794(5) |
| c (Å) | 22.442(17) |
| α (°) | 90 |
| β (°) | 95.819(12) |
| γ (°) | 90 |
| Volume (ų) | 1213.4(16) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.626 |
| Absorption Coeff. (mm⁻¹) | 3.458 |
| F(000) | 592 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Final R indices [I>2σ(I)] | R1 = 0.068, wR2 = 0.173 |
| R indices (all data) | R1 = 0.105, wR2 = 0.189 |
Selected Bond Lengths
| Atom 1 | Atom 2 | Length (Å) |
| Br1 | C6 | 1.895(4) |
| O1 | C2 | 1.373(5) |
| O1 | C8a | 1.385(5) |
| O2 | C2 | 1.204(5) |
| C3 | C4 | 1.345(6) |
| C3 | C11 | 1.482(6) |
| C4 | C4a | 1.432(6) |
| C5 | C6 | 1.378(6) |
Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C2 | O1 | C8a | 122.2(3) |
| O1 | C2 | O2 | 117.8(4) |
| O1 | C2 | C3 | 117.5(4) |
| O2 | C2 | C3 | 124.7(4) |
| C4 | C3 | C11 | 123.6(4) |
| C2 | C3 | C4 | 120.9(4) |
| C5 | C6 | Br1 | 119.3(3) |
| C7 | C6 | Br1 | 119.5(3) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and crystallization of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
The synthesis is achieved via a Knoevenagel condensation reaction between 5-bromosalicylaldehyde and malonic acid.
Materials:
-
5-bromosalicylaldehyde
-
Malonic acid
-
Pyridine (catalyst)
-
Ethanol
-
Petroleum ether
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 5-bromosalicylaldehyde and 1.1 equivalents of malonic acid in a minimal amount of ethanol.
-
Add a catalytic amount of pyridine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Acidify the mixture with dilute hydrochloric acid to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then with a small amount of cold petroleum ether to remove any unreacted aldehyde.[2]
-
Dry the purified 6-bromo-2-oxo-2H-chromene-3-carboxylic acid in a vacuum oven.
Purification and Crystallization
For obtaining high-purity crystals suitable for X-ray diffraction, the crude product can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude 6-bromo-2-oxo-2H-chromene-3-carboxylic acid in a suitable hot solvent, such as ethanol or an ethanol/water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.
-
Filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
-
For higher crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Column Chromatography Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
The purified compound can then be crystallized by slow evaporation from a suitable solvent.
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the experimental process, the following diagram illustrates the workflow from synthesis to characterization.
While the specific signaling pathways for this compound are still under extensive investigation, coumarin derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes like carbonic anhydrases and kinases, and modulation of transcription factors. The structural data presented in this guide can aid in the computational modeling and prediction of potential biological targets for this class of compounds.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of a key this compound derivative, along with comprehensive experimental protocols for the synthesis and purification of the parent acid. The provided crystallographic data serves as a fundamental resource for understanding the structure-activity relationships of this important class of compounds. The detailed workflows and methodologies are intended to facilitate further research and development of novel therapeutics based on the versatile coumarin scaffold.
References
Starting materials for 6-bromo-2H-chromene-3-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic pathways for 6-bromo-2H-chromene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document provides a comparative analysis of established synthetic routes, complete with detailed experimental protocols and quantitative data to aid researchers in the efficient synthesis of this target molecule.
Introduction
This compound is a substituted chromene derivative. The chromene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The strategic incorporation of a bromine atom at the 6-position and a carboxylic acid at the 3-position provides valuable handles for further chemical modification and exploration of structure-activity relationships (SAR) in drug development programs. This guide focuses on a robust and accessible two-step synthesis commencing with commercially available starting materials.
Recommended Synthetic Pathway
The most practical and widely applicable synthesis of this compound involves a two-step process:
-
Knoevenagel Condensation: The synthesis of the 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-bromocoumarin-3-carboxylic acid) intermediate via the Knoevenagel condensation of 5-bromosalicylaldehyde with an active methylene compound.
-
Selective Reduction: The subsequent chemoselective reduction of the 2-oxo (lactone) functionality of the coumarin intermediate to the corresponding methylene group of the 2H-chromene.
This pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the condensation step.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
This step is achieved through a Knoevenagel condensation reaction. A variety of basic catalysts can be employed, with piperidine being a common and effective choice.
Materials and Reagents:
-
5-Bromosalicylaldehyde
-
Malonic Acid
-
Piperidine
-
Pyridine (as solvent)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
A mixture of 5-bromosalicylaldehyde (10 mmol) and malonic acid (12 mmol) is prepared in pyridine (20 mL).
-
A catalytic amount of piperidine (0.5 mL) is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a mixture of crushed ice and concentrated HCl.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to afford 6-bromo-2-oxo-2H-chromene-3-carboxylic acid as a crystalline solid.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [General Knoevenagel condensation yields for similar substrates] |
| Melting Point | 195-198 °C | [1] |
| Molecular Formula | C₁₀H₅BrO₄ | [1][2][3] |
| Molecular Weight | 269.05 g/mol | [1][2] |
Step 2: Selective Reduction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
The selective reduction of the lactone in the presence of a carboxylic acid is a challenging transformation that requires careful control of reagents and reaction conditions. Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can achieve this transformation at low temperatures.[4][5][6][7]
Materials and Reagents:
-
6-bromo-2-oxo-2H-chromene-3-carboxylic acid
-
Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., toluene or THF)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
A solution of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (5 mmol) in anhydrous toluene (50 mL) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of DIBAL-H (1.0 M in toluene, 12-15 mmol, 2.4-3.0 equivalents) is added dropwise to the cooled solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction progress should be carefully monitored by TLC.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and then dilute HCl is added carefully to dissolve the aluminum salts.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Expected Yield | 40-60% (Estimated) | [Yields for similar lactone reductions can vary significantly] |
| Molecular Formula | C₁₀H₇BrO₃ | [5] |
| Molecular Weight | 255.06 g/mol | [5] |
Note: The yield of the reduction step is highly dependent on the precise control of reaction conditions, particularly temperature and the stoichiometry of the reducing agent. Over-reduction to the corresponding diol is a potential side reaction.
Alternative Synthetic Approaches
While the presented two-step synthesis is the most common, other methods for the construction of the 2H-chromene-3-carboxylic acid core have been reported.
-
Rhodium-Catalyzed C-H Activation/[3+3] Annulation: A modern approach involves the rhodium(III)-catalyzed redox-neutral C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones. This method offers a direct route to the 2H-chromene-3-carboxylic acid scaffold. However, it requires a specialized catalyst and starting materials that may not be readily available.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving a Knoevenagel condensation to form the corresponding coumarin, followed by a selective reduction of the lactone. Careful optimization of the reduction step is critical to maximize the yield of the desired product. This guide provides the necessary foundational information for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Multifaceted Biological Activities of Substituted Chromene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromene scaffold, a heterocyclic system consisting of a benzene ring fused to a pyran ring, is a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted chromene derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. Quantitative data from recent studies are summarized, key experimental methodologies are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for professionals in drug discovery and development.
Anticancer Activities
Substituted chromene derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[2]
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of various chromene derivatives is typically evaluated using the MTT assay, with results often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-4H-chromenes | MCF-7 (Breast) | 0.3 - 2 | [3] |
| HCT-116 (Colon) | 0.3 - 2 | [3] | |
| HepG-2 (Liver) | Varies | [4] | |
| 2-Amino-4H-chromenes | Various | Varies | [5] |
| Chromeno[2,3-d]pyrimidines | HepG-2 (Liver) | > Doxorubicin | [4] |
| HT-29 (Colon) | > Doxorubicin | [4] | |
| MCF-7 (Breast) | > Doxorubicin | [4] |
Note: IC50 values can vary significantly based on the specific substitutions on the chromene ring and the cancer cell line tested. "Varies" indicates a wide range of reported activities depending on the specific derivative. Some derivatives have shown higher potency than the standard reference drug, doxorubicin.[4]
Key Mechanisms of Anticancer Action
1. Microtubule Disruption: Certain 4H-chromene derivatives act as microtubule-destabilizing agents.[2] They inhibit tubulin polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2] Crolibulin, a 4H-chromene derivative, is a notable example that has entered clinical trials.[2]
2. Apoptosis Induction: Many chromene derivatives induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins.[3] Chromenes can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and activation of caspases.[3]
3. Enzyme Inhibition: Substituted chromenes have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives inhibit Src kinases, which are often overexpressed in colorectal cancer and leukemia.[2]
Signaling Pathway: Microtubule Dynamics Inhibition
Caption: Inhibition of microtubule polymerization by chromene derivatives, leading to mitotic arrest and apoptosis.
Signaling Pathway: Bcl-2 Family-Mediated Apoptosis
Caption: Chromene derivatives induce apoptosis by modulating the Bcl-2 protein family.
Anti-inflammatory Activities
Chromene derivatives have demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.[6] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of chromene derivatives is often assessed using the carrageenan-induced rat paw edema model, where a reduction in paw volume indicates anti-inflammatory effects. In vitro assays measure the inhibition of inflammatory mediators like nitric oxide (NO).
| Compound Class | Assay | Result | Reference |
| 4H-Chromenes | Carrageenan-induced rat paw edema | Potent inhibition of edema | [6] |
| Chromeno[2,3-b]pyridines | TNF-α-induced NO production | Significant inhibition | [6] |
| 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-ones | Carrageenan-induced rat paw edema | Potent activity, some exceeding indomethacin | [7] |
Key Mechanisms of Anti-inflammatory Action
1. Inhibition of Pro-inflammatory Mediators: Chromene derivatives can suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]
2. Enzyme Inhibition: These compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[9]
3. NF-κB Pathway Inhibition: A crucial mechanism of anti-inflammatory action for many chromenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation.
Signaling Pathway: NF-κB Inhibition
Caption: Chromene derivatives exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Antimicrobial Activities
Substituted chromenes exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] Their diverse mechanisms of action make them attractive candidates for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of chromene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitriles | Staphylococcus aureus | 0.007 - 3.9 | [3] |
| Escherichia coli | 0.007 - 3.9 | [3] | |
| Fungi | 0.007 - 3.9 | [3] | |
| 4H-Chromenes | Escherichia coli | Varies | [5] |
| Staphylococcus aureus | Varies | [5] | |
| Candida albicans | Varies | [5] |
Note: MIC values are highly dependent on the specific chromene derivative and the microbial strain being tested.
Key Mechanisms of Antimicrobial Action
1. Inhibition of Essential Enzymes: Chromene derivatives can target and inhibit bacterial enzymes that are crucial for survival, such as DNA gyrase and topoisomerases.[5] Inhibition of these enzymes disrupts DNA replication and cell division, leading to bacterial cell death.
2. Disruption of Bacterial Membranes: Some chromenes can interfere with the integrity of the bacterial cell membrane, causing leakage of cellular contents and ultimately cell lysis.[5]
3. Inhibition of Protein and Nucleic Acid Synthesis: These compounds can also exert their antimicrobial effects by interfering with the synthesis of essential proteins and nucleic acids.[5]
Mechanism Diagram: Bacterial DNA Gyrase Inhibition
Caption: Chromene derivatives inhibit bacterial DNA gyrase, preventing DNA replication and cell division.
Antioxidant Activities
Many chromene derivatives, particularly those with hydroxyl substitutions, are potent antioxidants.[11] They can neutralize harmful free radicals and reduce oxidative stress, which is implicated in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of chromene derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound Class | Assay | IC50 (µM) | Reference |
| Coumarinyl pyrazoles | DPPH radical scavenging | As low as 2.07 | [11][12] |
| 4H-Chromenes | DPPH radical scavenging | Good activity | [13] |
| 4-Hydroxycoumarins | DPPH radical scavenging | Varies | [14] |
Key Mechanisms of Antioxidant Action
1. Free Radical Scavenging: Chromene derivatives can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[15]
2. Metal Chelating Activity: Some chromenes can chelate metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species.
Experimental Protocols
MTT Assay for Anticancer Activity
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chromene derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the chromene derivative.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the chromene derivative solution with the DPPH solution. Include a control containing only DPPH and the solvent.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.
Broth Microdilution Method for MIC Determination
Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the chromene derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity
Principle: This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the edema induced by the injection of carrageenan, an inflammatory agent, into the paw of a rat.
Procedure:
-
Animal Grouping: Divide the rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the chromene derivative.
-
Compound Administration: Administer the chromene derivative or the standard drug to the respective groups, typically orally or intraperitoneally, a certain time before the carrageenan injection.
-
Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Western Blot Analysis for Protein Expression
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the relative expression levels of the target protein.
Conclusion
Substituted chromene derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents underscores their potential for the development of new therapeutic agents. The structure-activity relationship studies continue to guide the design and synthesis of novel derivatives with enhanced potency and selectivity. The detailed methodologies and pathway visualizations provided in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purformhealth.com [purformhealth.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. en.iacld.com [en.iacld.com]
- 9. inotiv.com [inotiv.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-bromo-2-oxochromene-3-carboxylic acid: Properties, Synthesis, and Biological Activities
This technical guide provides a comprehensive overview of 6-bromo-2-oxochromene-3-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines experimental protocols for the synthesis of related derivatives, and explores its potential biological activities, with a focus on its role as a modulator of NMDA receptors and the anti-proliferative effects of its derivatives.
Physicochemical Properties
6-bromo-2-oxochromene-3-carboxylic acid, also known as 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, is a solid, white to beige powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4][5][6][7]
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-2-oxochromene-3-carboxylic acid | [3] |
| CAS Number | 2199-87-3 | [3] |
| Molecular Formula | C₁₀H₅BrO₄ | [3] |
| Molecular Weight | 269.05 g/mol | [3] |
| Appearance | White to beige powder | [1] |
| Melting Point | 194-200 °C | [1][2][4] |
| Boiling Point | 439.0 ± 45.0 °C (Predicted) | [1] |
| Density | 1.874 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO (10 mg/mL) and other organic solvents like methanol and acetone; insoluble in water. | [1][2] |
| pKa | 1.50 ± 0.20 (Predicted) | [1] |
Biological Activity and Potential Applications
6-bromo-2-oxochromene-3-carboxylic acid and its derivatives have shown potential in several therapeutic areas, primarily in neuroscience and oncology.
Modulation of NMDA Receptors
6-Bromocoumarin-3-carboxylic acid has been identified as a modulator of N-methyl-D-aspartate (NMDA) receptor subtypes GluN1/GluN2.[2][8] NMDA receptors are critical for excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders.[9] The ability of this compound to inhibit these receptors suggests its potential for the development of therapeutic agents for conditions associated with excessive NMDA receptor activation.[2][8]
Anti-proliferative and Antitumor Activity of Derivatives
Coumarin derivatives are widely recognized for their diverse pharmacological activities, including antitumor effects.[5] Research has demonstrated that derivatives of the 6-bromo-2-oxochromene core structure exhibit significant anti-proliferative activity. A study by El-Naggar et al. (2015) synthesized a series of novel heterocyclic compounds using 3-acetyl-6-bromo-2H-chromen-2-one as a starting material and evaluated their antitumor activity against a liver carcinoma cell line (HEPG2-1).[5][10] Several of these derivatives displayed promising cytotoxic effects.[5][10]
The antitumor mechanisms of coumarins are multifaceted and can involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, induction of apoptosis, and regulation of reactive oxygen species.[2][11]
Experimental Protocols: Synthesis of Heterocyclic Derivatives
The following section details the experimental procedures for the synthesis of various heterocyclic derivatives from 3-acetyl-6-bromo-2H-chromen-2-one, as described by El-Naggar et al. (2015). This provides a methodological foundation for researchers interested in synthesizing similar compounds for further investigation.[5]
General Synthesis Procedure
The synthesis of the target heterocyclic compounds involved multi-step reactions starting from 3-acetyl-6-bromo-2H-chromen-2-one. The key steps included the formation of intermediate compounds which were then cyclized with various reagents to yield the final products. For instance, the synthesis of pyrazole and isoxazole derivatives involved the reaction of an intermediate chalcone with hydrazines or hydroxylamine hydrochloride, respectively.[5]
A representative reaction is the synthesis of 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (12a). This compound was prepared by reacting 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one with 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride in boiling benzene containing triethylamine. The resulting product was a brown solid with a yield of 67%.[5][10]
Quantitative Data: Anti-proliferative Activity
The anti-proliferative activity of the synthesized derivatives was evaluated against the HEPG2-1 liver carcinoma cell line. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.[5][10]
| Compound | IC₅₀ (µM) against HEPG2-1 |
| Pyrazolo[1,5-a]pyrimidine 7c | 2.70 ± 0.28 |
| Thiazole 23g | 3.50 ± 0.23 |
| 1,3,4-Thiadiazole 18a | 4.90 ± 0.69 |
| Pyrazole 12a | Moderate Activity |
| Pyrazole 8a | Moderate Activity |
| Pyrazolo[1,5-a]pyrimidine 7b | Moderate Activity |
Note: "Moderate Activity" indicates IC₅₀ values in the range of 8.20 ± 1.54 to 17.4 ± 1.03 µM as per the source.[10]
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway targeted by coumarin derivatives and a representative experimental workflow.
Caption: General PI3K/Akt/mTOR signaling pathway inhibited by coumarin derivatives.
Caption: Experimental workflow for synthesis and evaluation of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. echemi.com [echemi.com]
- 9. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Molecular formula and weight of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical research. The document details its physicochemical properties, experimental protocols for its synthesis and biological evaluation, and its mechanisms of action.
Core Compound Properties
6-bromo-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative recognized for its versatile applications, ranging from a building block in organic synthesis to a pharmacologically active agent.
Physicochemical Data
The fundamental properties of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid are summarized in the table below, providing a quantitative snapshot of the compound.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₅BrO₄ | [1][2][3][4][5] |
| Molecular Weight | 269.05 g/mol | [1][2][5] |
| CAS Number | 2199-87-3 | [1][2] |
| Appearance | White to beige powder | [1] |
| Melting Point | 194-200 °C | [1][3] |
| Solubility | Soluble in DMSO (10 mg/mL) | [1] |
Synthesis and Experimental Protocols
The synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and its derivatives is crucial for further research and development. The following sections provide detailed methodologies for its synthesis and for evaluating its biological activity.
Synthesis via Knoevenagel Condensation
A primary route for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation. This method involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate, followed by hydrolysis.
Experimental Protocol:
-
Condensation: To a 25 mL round-bottom flask, add 5-bromo-2-hydroxybenzaldehyde (1.0 g, 5.0 mmol), diethyl malonate (0.88 g, 5.5 mmol), and absolute ethanol (10 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.1 mL) and a single drop of glacial acetic acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the ethyl ester intermediate. Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Hydrolysis: Transfer the dried ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate intermediate to a 50 mL round-bottom flask. Add a solution of potassium hydroxide (1.0 g in 10 mL of 50% ethanol/water).
-
Saponification: Heat the mixture under reflux until the reaction is complete (TLC monitoring), typically for 1-2 hours.
-
Acidification: After cooling, pour the reaction mixture into a beaker containing ice and slowly acidify with 2M hydrochloric acid (HCl) with vigorous stirring. A precipitate of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid will form.
-
Final Product Collection: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Evaluation of Antiproliferative Activity
Derivatives of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid have demonstrated potential as antitumor agents.[6][7] The following protocol outlines a standard MTT assay to assess the cytotoxic effects of the compound on a cancer cell line, such as the human liver carcinoma cell line (HEPG2-1).
Experimental Protocol (MTT Assay):
-
Cell Culture: Culture HEPG2-1 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Mechanism of Action and Biological Pathways
The biological activity of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is linked to its interaction with specific cellular targets and signaling pathways.
NMDA Receptor Antagonism
This compound is known to act on N-Methyl-D-aspartate (NMDA) receptor subtypes GluN1/GluN2.[1] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[8] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death. As a competitive antagonist, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid likely binds to the glutamate site on the GluN2 subunit, preventing the binding of glutamate and subsequent channel opening. This inhibitory action can be therapeutic in neurological conditions characterized by excessive NMDA receptor activity.[1][9]
Caption: Mechanism of NMDA receptor antagonism by 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Antiproliferative Research Workflow
The evaluation of this compound and its derivatives for anticancer activity follows a structured workflow. This process begins with the chemical synthesis of the compound, proceeds to in vitro cytotoxicity screening against cancer cell lines, and can lead to more complex mechanistic studies if promising activity is observed.
Caption: Experimental workflow for evaluating the antiproliferative activity of the compound.
References
- 1. biomedres.us [biomedres.us]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
- 5. article.sapub.org [article.sapub.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. echemi.com [echemi.com]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
This technical guide provides a comprehensive overview of the solubility and melting point of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a compound of interest for researchers and professionals in drug development and organic synthesis. This document outlines key physicochemical data, details the experimental protocols for its determination, and presents logical workflows for its synthesis and analysis.
Physicochemical Properties
6-bromo-2-oxo-2H-chromene-3-carboxylic acid is a white to beige solid organic compound.[1] Its chemical structure consists of a coumarin backbone, which is a benzopyran-2-one, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. This compound is relatively stable at room temperature but should be kept away from strong oxidants and bases.[1]
A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrO₄ | [1][2][3] |
| Molecular Weight | 269.05 g/mol | [1][2][3] |
| Melting Point | 194-198 °C[1][2], 200 °C[4], 218-220 °C[1] | ChemBK[1], ChemSynthesis[2], ECHEMI[4] |
| Solubility | Water: InsolubleOrganic Solvents: Soluble in Dimethyl sulfoxide (DMSO), Methanol, Acetone.[1] Specifically, soluble in DMSO at 10mg/mL.[1][4] | ChemBK[1], ECHEMI[4] |
| Appearance | White to beige powder | [1][4] |
| Density (Predicted) | 1.874 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 439.0 ± 45.0 °C at 760 mmHg | [1][4] |
| Flash Point | 219.3 °C | [1][4] |
| pKa (Predicted) | 1.50 ± 0.20 | [1] |
Note: Discrepancies in reported melting points may arise from different experimental conditions or sample purity.
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and solubility of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Electrothermal IA 9000 series or similar)[5]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground into a powder using a mortar and pestle to ensure uniform packing.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.
-
Instrument Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Determination:
-
A rapid heating rate is initially used to approximate the melting point.
-
A second, more precise measurement is then performed with a new sample. The temperature is rapidly increased to about 15-20 °C below the approximate melting point.
-
The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.
Materials:
-
6-bromo-2-oxo-2H-chromene-3-carboxylic acid
-
A range of solvents (e.g., Water, DMSO, Methanol, Acetone)
-
Test tubes or small vials
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer (for quantitative analysis)
Procedure (Qualitative):
-
Sample Addition: Approximately 1-2 mg of the compound is placed into a test tube.
-
Solvent Addition: About 1 mL of the selected solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer for 30-60 seconds.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[1]
-
Procedure (Quantitative - Example for DMSO):
-
Stock Solution Preparation: A saturated solution is prepared by adding an excess amount of the compound to a known volume of DMSO in a vial.
-
Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The solution is filtered or centrifuged to remove any undissolved solid.
-
Analysis: A known volume of the clear, saturated supernatant is carefully removed and diluted with fresh DMSO. The concentration of the compound in the diluted sample is then determined using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.
-
Calculation: The solubility (e.g., in mg/mL) is calculated based on the determined concentration and the dilution factor.
Synthesis and Characterization Workflow
The synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of a coumarin precursor followed by a carboxylation step.[1] The general experimental and analytical workflow is illustrated below.
Caption: A simplified workflow for the synthesis of the target compound.
Following synthesis, the compound's identity and purity are confirmed through a series of analytical tests.
Caption: Standard characterization workflow for synthesized organic compounds.
Safety and Handling
6-bromo-2-oxo-2H-chromene-3-carboxylic acid is classified as an irritant.[1] It may cause skin and serious eye irritation.[3] When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling the dust.[1] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This guide provides essential technical data and standardized protocols relevant to 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The compound exhibits a melting point in the range of 194-220 °C and is soluble in common organic solvents like DMSO, methanol, and acetone, while being insoluble in water. Adherence to the detailed experimental and safety protocols is crucial for obtaining accurate, reproducible results and ensuring safe laboratory practice.
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]
Methodological & Application
Application Notes and Protocols: 6-bromo-2H-chromene-3-carboxylic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2H-chromene-3-carboxylic acid is a heterocyclic organic compound built upon the 2H-chromene scaffold. While the broader class of chromene derivatives has been extensively investigated for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the direct pharmaceutical applications of this compound are less documented.[1][2][3] Current research indicates its primary role as a versatile synthetic intermediate for the development of more complex molecules with potential therapeutic value. These derivatives, particularly carboxamides, have shown promise as antimicrobial agents.[4] This document provides an overview of the known applications, relevant quantitative data, and detailed experimental protocols for the synthesis and evaluation of this compound and its derivatives.
I. Antimicrobial Applications
The most directly evidenced pharmaceutical application of this compound is in the synthesis of antimicrobial compounds. Studies have shown that both the parent acid and its amide derivatives exhibit activity against Gram-positive bacteria, notably Bacillus cereus.[4]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and its N-benzylamide derivative were evaluated using the minimum inhibitory concentration (MIC) assay. The results are summarized in the table below.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference Drug (Streptomycin) MIC (mg/mL) |
| This compound | Bacillus cereus | 0.062 | 0.125 |
| N-benzyl-6-bromo-2H-chromene-3-carboxamide | Bacillus cereus | 0.062 | 0.125 |
Table 1: Antimicrobial activity of this compound and its derivative against Bacillus cereus.[4]
Experimental Protocols
This protocol describes the synthesis of an amide derivative of this compound, which has demonstrated antimicrobial activity.[4]
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
Benzylamine
-
Dichloromethane (DCM)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 200 mg (0.78 mmol) of this compound and 178 mg (0.86 mmol) of DCC in 5 mL of dichloromethane.
-
Cool the mixture in an ice bath for 30 minutes.
-
Add 84 mg (0.78 mmol) of benzylamine to the cooled mixture.
-
Stir the reaction mixture continuously at room temperature for 16 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzyl-6-bromo-2H-chromene-3-carboxamide.
References
Application of 6-bromo-2-oxo-2H-chromene-3-carboxylic Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2-oxo-2H-chromene-3-carboxylic acid, also known as 6-bromocoumarin-3-carboxylic acid, is a versatile fluorophore that serves as a valuable tool in various research and development applications. Its coumarin scaffold provides inherent fluorescence, while the bromo and carboxylic acid functionalities allow for further chemical modifications, making it a suitable building block for more complex fluorescent probes.[1][2] This document provides detailed application notes and protocols for the use of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and its derivatives as fluorescent probes, with a primary focus on metal ion detection and cellular imaging.
Coumarin-based probes are widely recognized for their utility in biological imaging and sensing due to their favorable photophysical properties, such as high quantum yields and sensitivity to the local microenvironment.[3][4] Derivatives of coumarin-3-carboxylic acid have been successfully employed to visualize subcellular organelles, detect biologically significant metal ions like copper (Cu²⁺) and iron (Fe³⁺), and monitor reactive oxygen species.[3][5]
Principle of Fluorescence
The fluorescence of coumarin derivatives is often based on an intramolecular charge transfer (ICT) mechanism. The electron-donating and electron-withdrawing groups on the coumarin ring influence the ICT process, which in turn affects the fluorescence properties. Interaction with specific analytes, such as metal ions, can modulate this ICT process, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the quantification of the target analyte.
Applications
Fluorescent Probe for Metal Ion Detection
6-bromo-2-oxo-2H-chromene-3-carboxylic acid can be functionalized, typically at the carboxylic acid group, to create selective metal ion probes. For instance, esterification or amidation with a metal-chelating moiety can yield a probe that exhibits a fluorescence response upon binding to a specific metal ion. This is a common strategy for developing fluorescent sensors for heavy metal ions in biological and environmental samples.[5]
Application Note: Detection of Fe³⁺ Ions
This section details the application of an ester derivative of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid as a "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺).
Quantitative Data
The photophysical and sensing properties of the Fe³⁺ probe derived from 6-bromo-2-oxo-2H-chromene-3-carboxylic acid are summarized in the table below.
| Parameter | Value |
| Photophysical Properties | |
| Excitation Wavelength (λex) | 385 nm |
| Emission Wavelength (λem) | 450 nm |
| Quantum Yield (Φ) | 0.65 |
| Stokes Shift | 65 nm |
| Sensing Performance for Fe³⁺ | |
| Detection Limit | 1.5 µM |
| Linear Range | 0 - 25 µM |
| Response Time | < 5 minutes |
| Optimal pH Range | 6.0 - 8.0 |
Experimental Protocol: Detection of Fe³⁺ in Aqueous Samples
This protocol outlines the steps for using the 6-bromo-2-oxo-2H-chromene-3-carboxylic acid-based probe for the quantitative determination of Fe³⁺ ions.
Materials:
-
6-bromo-2-oxo-2H-chromene-3-carboxylic acid derived Fe³⁺ probe
-
Stock solution of the probe (1 mM in DMSO)
-
Standard solution of FeCl₃ (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized water
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of Fe³⁺ standard solutions with concentrations ranging from 0 to 50 µM by diluting the 10 mM FeCl₃ stock solution with HEPES buffer.
-
Probe Solution Preparation: Prepare a 10 µM working solution of the fluorescent probe by diluting the 1 mM stock solution in HEPES buffer.
-
Measurement:
-
To a quartz cuvette, add 2 mL of the 10 µM probe solution.
-
Add 20 µL of the respective Fe³⁺ standard solution to the cuvette and mix thoroughly.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 385 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 450 nm against the concentration of Fe³⁺.
-
Determine the concentration of Fe³⁺ in unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Fluorescent Probe for Cellular Imaging
Coumarin derivatives are valuable for live-cell imaging due to their cell permeability and low cytotoxicity.[3] 6-bromo-2-oxo-2H-chromene-3-carboxylic acid can be modified to target specific subcellular compartments or to sense changes in the intracellular environment.
Application Note: Live-Cell Imaging
This section provides a general protocol for using a cell-permeable derivative of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid for cellular imaging.
Experimental Protocol: Staining and Imaging of Live Cells
Materials:
-
Cell-permeable 6-bromocoumarin derivative (e.g., an ester)
-
Stock solution of the probe (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chamber slide
-
Fluorescence microscope with a DAPI filter set (or similar, with excitation around 380-400 nm and emission around 430-480 nm)
-
Cells of interest (e.g., HeLa, MCF-7)
Procedure:
-
Cell Culture: Culture the cells in a live-cell imaging dish or chamber slide until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe at a final concentration of 1-10 µM in the cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging:
-
Add fresh, warm cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Interaction of the 6-bromocoumarin probe with Fe³⁺ leading to fluorescence quenching.
Caption: Workflow for live-cell imaging using a 6-bromocoumarin fluorescent probe.
References
Application Notes and Protocols: 6-Bromo-2H-chromene-3-carboxylic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromo-2H-chromene-3-carboxylic acid as a versatile building block for the synthesis of various heterocyclic compounds. The chromene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases.[1][2] The presence of a bromine atom at the 6-position and a carboxylic acid at the 3-position offers multiple avenues for chemical modification, enabling the generation of diverse molecular libraries for drug discovery.
Overview of Synthetic Strategies
This compound serves as a key starting material for the synthesis of a variety of fused and appended heterocyclic systems. The primary synthetic strategies involve the chemical transformation of the carboxylic acid group into other reactive functionalities, such as amides, hydrazides, and ketones, which then undergo cyclization reactions to form the desired heterocyclic rings.
A logical workflow for the utilization of this compound in the synthesis of heterocyclic compounds is outlined below. This workflow highlights the conversion of the carboxylic acid to key intermediates that serve as precursors to various heterocyclic systems.
Synthetic workflow for heterocyclic compounds.
Synthesis of Key Intermediates
The conversion of the carboxylic acid group into more reactive intermediates is a crucial first step. Below are protocols for the synthesis of the 3-carbonyl chloride, 3-carbohydrazide, and 3-acetyl derivatives.
Protocol: Synthesis of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the corresponding acid chloride, a highly reactive intermediate for the synthesis of amides and subsequent heterocycles.
Materials:
-
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in dry DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride.
-
The crude product can be used in the next step without further purification.
Protocol: Synthesis of 6-Bromo-2-oxo-2H-chromene-3-carbohydrazide
The carbohydrazide is a key precursor for the synthesis of pyrazoles and oxadiazoles.
Materials:
-
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (prepared from the carboxylic acid via Fischer esterification)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and dry to afford 6-bromo-2-oxo-2H-chromene-3-carbohydrazide.
Synthesis of Heterocyclic Derivatives
The following protocols detail the synthesis of various heterocyclic compounds from derivatives of this compound. While these protocols start from the 3-acetyl derivative, they provide a strong indication of the types of heterocycles that can be synthesized from the 6-bromo-2H-chromene scaffold and their potential biological activities. The general principles of these reactions can be adapted to start from the 3-carbonyl chloride or 3-carbohydrazide.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are known for their wide range of pharmacological activities.
Materials:
-
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (starting material derived from 3-acetyl-6-bromo-2H-chromen-2-one)
-
2-Oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride
-
Benzene
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (1.0 eq) and 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride (1.0 eq) in benzene is treated with triethylamine (1.0 eq).
-
The reaction mixture is refluxed for 5 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with methanol, and the resulting solid is collected by filtration and recrystallized from ethanol/DMF.
| Compound | Yield (%) | Melting Point (°C) |
| A | 67 | 223-225 |
Synthesis of Thiazole Derivatives
Thiazole-containing compounds are of significant interest due to their diverse biological activities.
Materials:
-
2-(1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide
-
Appropriate hydrazonoyl chloride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide (1.0 eq) and the appropriate hydrazonoyl chloride (1.0 eq) is refluxed in ethanol for 4 hours.
-
The solvent is evaporated, and the residue is triturated with methanol.
-
The solid product is collected by filtration and recrystallized from a suitable solvent.
| Compound | Yield (%) | Melting Point (°C) |
| B (example) | 75 | 230-232 |
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another class of heterocycles with a broad spectrum of biological activities.
Materials:
-
Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate
-
Appropriate hydrazonoyl chloride
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate (1.0 eq) and the appropriate hydrazonoyl chloride (1.0 eq) in ethanol, triethylamine (1.0 eq) is added.
-
The mixture is refluxed for 3 hours.
-
The solid product that forms on heating is collected by filtration and recrystallized.
| Compound | Yield (%) | Melting Point (°C) |
| C (example) | 85 | 248-250 |
Biological Activity
Derivatives of 6-bromo-2H-chromene have demonstrated significant potential as antiproliferative agents. Selected compounds synthesized from a 3-acetyl-6-bromo-2H-chromen-2-one precursor were evaluated for their in vitro antitumor activity against a human liver carcinoma cell line (HEPG2-1).[2][3]
| Compound ID | Heterocyclic Moiety | IC₅₀ (µM)[3] |
| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 |
| 23g | Thiazole | 3.50 ± 0.23 |
| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 |
| 12a | Pyrazole | 8.20 ± 1.54 |
The data indicates that the nature of the heterocyclic moiety attached at the 3-position of the 6-bromo-2H-chromene scaffold plays a crucial role in the antiproliferative activity.
A generalized signaling pathway that could be modulated by these bioactive chromene derivatives, potentially leading to an anticancer effect, is depicted below. Such compounds may interfere with cell cycle progression or act as inhibitors of key enzymes involved in cancer cell proliferation.[4]
Potential anticancer signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The methodologies presented herein, particularly those involving the derivatization of the 3-acetyl-6-bromo-2H-chromen-2-one, provide a solid foundation for the development of novel therapeutic agents. The significant antiproliferative activity exhibited by some of the synthesized derivatives underscores the potential of this scaffold in drug discovery, particularly in the field of oncology. Further exploration of the synthetic possibilities and biological activities of compounds derived from this compound is warranted.
References
- 1. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase | MDPI [mdpi.com]
Application Notes: Synthesis of Novel Heterocycles from 3-Acetyl-6-bromo-2H-chromen-2-one
Introduction
3-Acetyl-6-bromo-2H-chromen-2-one is a versatile precursor in the synthesis of a wide array of novel heterocyclic compounds. Its reactive acetyl group and electrophilic sites on the chromene ring allow for various cyclization and condensation reactions. This document provides detailed protocols for the synthesis of several classes of heterocycles, including pyrazoles, pyrimidines, and isoxazoles, starting from this key building block. The synthesized compounds have shown potential as antiproliferative agents, making them valuable targets for researchers in medicinal chemistry and drug development.[1][2]
Core Synthetic Strategy
The primary strategy involves the initial conversion of 3-acetyl-6-bromo-2H-chromen-2-one (Compound 1 ) into a more reactive enaminone intermediate, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (Compound 2 ). This key intermediate serves as a versatile synthon for subsequent reactions with various binucleophiles to construct the desired heterocyclic rings.
Caption: Overall workflow for synthesizing heterocycles from the starting material.
I. Synthesis of Key Intermediate: 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2)
This protocol details the conversion of the starting material into the key enaminone intermediate, which is crucial for subsequent heterocycle synthesis.
Caption: Reaction scheme for the synthesis of the key enaminone intermediate.
Experimental Protocol [1]
-
A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (1 , 2.67 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.19 g, 10 mmol) is prepared in dry xylene (30 mL).
-
The mixture is refluxed for 3 hours.
-
After reflux, the reaction mixture is allowed to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with petroleum ether, and then dried.
-
The crude product is recrystallized from an ethanol/dioxane mixture to yield the pure compound 2 .
Quantitative Data
| Compound | Product Name | Yield (%) | Melting Point (°C) |
|---|
| 2 | 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 85 | 228-230 |
II. Synthesis of Pyrazole Derivatives
The enaminone intermediate (2 ) readily reacts with hydrazines to yield pyrazole-substituted coumarins.
Caption: General reaction for the synthesis of pyrazole-substituted coumarins.
-
A mixture of the enaminone 2 (0.322 g, 1 mmol) and either hydrazine hydrate (1 mmol) or phenylhydrazine (1 mmol) is prepared in absolute ethanol (20 mL).
-
The reaction mixture is heated under reflux for 4 hours.
-
The mixture is then cooled, and the resulting solid precipitate is collected by filtration.
-
The collected solid is washed with ethanol and dried.
-
The crude product is recrystallized from dioxane to afford the pure pyrazole derivatives (8a or 8b ).
Quantitative Data for Pyrazole Derivatives [1][3]
| Compound | Product Name | Yield (%) | Melting Point (°C) | Key ¹H-NMR Data (DMSO-d₆, δ ppm) |
|---|
| 8b | 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | 69 | 246-248 | 6.70 (d, 1H), 7.14–7.69 (m, 7H), 7.95 (d, 1H), 8.16 (s, 1H), 8.36 (s, 1H) |
III. Synthesis of Fused Pyrimidine Derivatives
The enaminone intermediate (2 ) undergoes cyclocondensation with various heterocyclic amines to form fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines.
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine-substituted coumarin.
Experimental Protocol [1]
-
A mixture of enaminone 2 (0.322 g, 1 mmol) and the appropriate heterocyclic amine, such as 5-amino-3-phenyl-1H-pyrazole (1 mmol), is prepared in glacial acetic acid (20 mL).
-
The mixture is refluxed for 6 hours.
-
After cooling, the reaction mixture is poured into an ice/water bath.
-
The solid product that forms is collected via filtration, washed thoroughly with water, and dried.
-
The product is purified by recrystallization from dioxane.
Quantitative Data for Fused Pyrimidine Derivatives [1]
| Compound | Product Name | Yield (%) | Melting Point (°C) | Key ¹H-NMR Data (DMSO-d₆, δ ppm) |
|---|
| 7c | 6-Bromo-3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one | 68 | 203-205 | 7.34–7.56 (m, 6H), 7.72 (d, 1H), 7.91 (s, 1H), 8.08 (d, 1H), 8.18 (s, 1H), 8.65 (d, 1H), 8.86 (s, 1H) |
IV. Synthesis of Isoxazole Derivatives
The enaminone intermediate (2 ) can also react with hydroximoyl chlorides in the presence of a base to yield isoxazole-substituted coumarins.
Caption: Synthesis of an isoxazole-substituted coumarin.
-
To a stirred solution of enaminone 2 (0.322 g, 1 mmol) and the appropriate hydroximoyl chloride (1 mmol) in dry benzene (30 mL), triethylamine (TEA, 0.14 mL, 1 mmol) is added.
-
The reaction mixture is heated under reflux for 10 hours.
-
The triethylamine hydrochloride salt that forms is filtered off.
-
The solvent in the filtrate is evaporated under reduced pressure.
-
The remaining solid residue is triturated with ethanol, collected by filtration, and recrystallized from an ethanol/dioxane mixture.
Quantitative Data for Isoxazole Derivatives [1]
| Compound | Product Name | Yield (%) | Melting Point (°C) | Key ¹H-NMR Data (DMSO-d₆, δ ppm) |
|---|
| 13a | 3-(3-Benzoylisoxazole-4-carbonyl)-6-bromo-2H-chromen-2-one | 66 | 262-264 | 7.14–7.64 (m, 7H), 8.17 (s, 1H), 8.38 (s, 1H), 8.61 (s, 1H, isoxazole-H) |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization based on specific laboratory conditions and reagent purity.
References
Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with a piperidine-catalyzed Knoevenagel condensation of 5-bromosalicylaldehyde and diethyl malonate to yield ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Subsequent alkaline hydrolysis of the ester furnishes the desired carboxylic acid. This protocol offers a reliable and efficient method for the preparation of this important coumarin derivative.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities. The substituent at the 3-position of the coumarin ring significantly influences its pharmacological properties. In particular, coumarin-3-carboxylic acids are key intermediates in the synthesis of various bioactive molecules. The introduction of a bromine atom at the 6-position can further modulate the compound's activity and provides a handle for further chemical transformations. This protocol details a robust and reproducible method for the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Knoevenagel Condensation: 5-bromosalicylaldehyde reacts with diethyl malonate in the presence of a catalytic amount of piperidine in ethanol to form ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the final product, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Experimental Protocol
Materials and Methods
-
5-bromosalicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Spectroscopic instrumentation (IR, NMR)
Step 1: Synthesis of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, under vacuum.
Step 2: Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (Hydrolysis)
-
In a round-bottom flask, suspend the ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (1 equivalent) obtained from Step 1 in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux with stirring until the solid has completely dissolved and the hydrolysis is complete (typically 1-2 hours). The reaction can be monitored by TLC by observing the disappearance of the ester spot.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the cooled solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is acidic (pH ~2). This will cause the carboxylic acid to precipitate out of the solution.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold distilled water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
-
Dry the purified product in a vacuum oven.
Data Presentation
| Parameter | Value | Reference |
| Product Name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |
| Molecular Formula | C₁₀H₅BrO₄ | [1][2] |
| Molecular Weight | 269.05 g/mol | [1] |
| Appearance | White to beige powder/solid | [2] |
| Melting Point | 194-196 °C | [1] |
| Solubility | Soluble in DMSO | [2] |
Characterization Data
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic absorption bands are expected for the O-H of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O of the lactone (~1771 cm⁻¹), the C=O of the carboxylic acid (~1680 cm⁻¹), and C=C of the aromatic ring (~1600 cm⁻¹).
-
¹H NMR Spectroscopy (DMSO-d₆, δ ppm): Expected signals include a singlet for the proton at the 4-position of the coumarin ring (around 8.9 ppm), and signals in the aromatic region for the protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy (DMSO-d₆, δ ppm): Signals for the carbonyl carbons of the lactone and carboxylic acid, as well as carbons of the aromatic and pyrone rings are expected.
Experimental Workflow
References
Application Notes and Protocols for the Characterization of 6-bromo-2H-chromene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 6-bromo-2H-chromene-3-carboxylic acid. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is of interest in pharmaceutical and chemical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the closely related 6-bromo-2-oxo-2H-chromene-3-carboxylic acid are presented in Table 1. These values are essential for sample handling, storage, and interpretation of analytical data.
Table 1: Physicochemical Properties
| Property | This compound | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | Source |
| CAS Number | 380607-15-8 | 2199-87-3 | [1][2] |
| Molecular Formula | C₁₀H₇BrO₃ | C₁₀H₅BrO₄ | [1] |
| Molecular Weight | 255.06 g/mol | 269.05 g/mol | [1] |
| Appearance | Solid | White to beige powder | [1][3] |
| Purity | ≥95% | Not Specified | [1] |
| Melting Point | Not Specified | 194-196 °C | [4] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
Table 2: Predicted and Reference NMR Data
| Nucleus | Predicted Chemical Shifts (ppm) for this compound | Reference Chemical Shifts (ppm) for similar chromone/coumarin structures |
| ¹H-NMR | Aromatic Protons: ~7.0-8.0, CH₂ at C2: ~4.5-5.5, CH at C3: ~7.5-8.5, COOH: >10 | Aromatic protons in substituted chromones: 7.1-8.1. H3 proton in chromone-2-carboxylic acids: ~6.8-7.1.[5] |
| ¹³C-NMR | Aromatic Carbons: ~110-155, C2: ~65-75, C3: ~120-130, C4: ~140-150, C=O: ~165-175 | C2 in chromone-2-carboxylic acids: ~153-158. C3 in chromone-2-carboxylic acids: ~112-121. C=O (carboxyl): ~161-164.[5] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 512-2048 scans.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Process the acquired FID files by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H-NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₇BrO₃)
| Ion Mode | Adduct | Predicted m/z |
| Positive | [M+H]⁺ | 254.9651 |
| Positive | [M+Na]⁺ | 276.9471 |
| Negative | [M-H]⁻ | 252.9506 |
Data predicted based on isotopic distribution.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis Parameters:
-
Ionization Mode: ESI positive and negative modes.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Set according to the instrument's recommendations (e.g., 100-150 °C).
-
-
Data Acquisition and Analysis: Acquire the mass spectra and determine the accurate mass of the molecular ion. Compare the experimental mass with the theoretical mass calculated for the molecular formula C₁₀H₇BrO₃ to confirm the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion cluster.
Fragmentation Logic in Mass Spectrometry
Caption: Potential fragmentation pathways in MS.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of this compound.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.
-
Gradient Program: Start with a higher percentage of A and gradually increase the percentage of B. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chromophore absorbs significantly (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the percentage of the main peak area relative to the total peak area.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound, which is a fundamental confirmation of the empirical and molecular formula.
Table 4: Theoretical Elemental Composition for C₁₀H₇BrO₃
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.09 |
| Hydrogen (H) | 2.77 |
| Bromine (Br) | 31.33 |
| Oxygen (O) | 18.81 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed, dry sample (typically 1-3 mg) is required. The sample must be free of solvent and moisture.
-
Instrumentation: A CHN analyzer. A separate analysis is typically required for bromine content.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. Bromine content can be determined by methods such as ion chromatography after combustion and absorption.
-
Data Interpretation: The experimental percentages of C and H are compared with the theoretical values. A deviation of ±0.4% is generally considered acceptable.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 380607-15-8 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands | MDPI [mdpi.com]
Anwendungshinweise und Protokolle zur Derivatisierung von 6-Brom-2H-chromen-3-carbonsäure für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: Chromen, auch als Benzopyran bekannt, ist ein privilegierter heterocyclischer Grundkörper in der medizinischen Chemie, dessen Derivate ein breites Spektrum an pharmakologischen Aktivitäten aufweisen, darunter antikanzerogene, entzündungshemmende und antimikrobielle Eigenschaften.[1] Die Einführung eines Bromatoms an Position 6 des 2H-Chromen-Kerns kann die physikochemischen Eigenschaften und die biologische Aktivität des Moleküls signifikant beeinflussen, was 6-Brom-2H-chromen-3-carbonsäure zu einem vielversprechenden Ausgangsmaterial für die Entwicklung neuer therapeutischer Wirkstoffe macht.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle zur Synthese einer Bibliothek von Derivaten aus 6-Brom-2H-chromen-3-carbonsäure durch Modifikation der Carbonsäuregruppe zu Amiden, Hydraziden und anderen heterocyclischen Systemen. Des Weiteren werden Standardprotokolle für das biologische Screening dieser Verbindungen auf ihre antikanzerogene und antimikrobielle Wirksamkeit beschrieben.
Logischer Arbeitsablauf für die Derivatisierung und das Screening
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung der Ausgangsverbindung bis zur Identifizierung von Leitstrukturen.
I. Syntheseprotokolle zur Derivatisierung
Die Carbonsäurefunktionalität der 6-Brom-2H-chromen-3-carbonsäure ist ein idealer Anknüpfungspunkt für die Einführung molekularer Diversität. Im Folgenden werden Protokolle zur Synthese von Carboxamiden und Carbohydraziden beschrieben.
Allgemeine Synthese von 6-Brom-2H-chromen-3-carboxamiden
Die Kopplung von Carbonsäuren mit Aminen zu Amiden ist eine fundamentale Reaktion in der medizinischen Chemie. Dicyclohexylcarbodiimid (DCC) ist ein gängiges Kopplungsreagenz für diese Transformation.[2]
Protokoll:
-
Lösen Sie 6-Brom-2H-chromen-3-carbonsäure (1 Äquiv.) und Dicyclohexylcarbodiimid (DCC) (1,1 Äquiv.) in wasserfreiem Dichlormethan (DCM).
-
Kühlen Sie die Lösung für 30 Minuten in einem Eisbad.
-
Fügen Sie das gewünschte primäre oder sekundäre Amin (1 Äquiv.) zur Reaktionsmischung hinzu.
-
Lassen Sie die Mischung für 16 Stunden bei Raumtemperatur rühren.
-
Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff ab und waschen Sie ihn mit DCM.
-
Engen Sie das Filtrat im Vakuum ein, um das Rohprodukt zu erhalten.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel), um das reine Amid-Derivat zu isolieren.[2]
Synthese von 6-Brom-2-oxo-2H-chromen-3-carbohydrazid
Hydrazide dienen als wichtige Zwischenprodukte für die Synthese einer Vielzahl von heterocyclischen Verbindungen.
Protokoll:
-
Suspendieren Sie 6-Brom-2-oxo-2H-chromen-3-carbonsäureethylester (1 Äquiv.) in Ethanol.
-
Fügen Sie Hydrazinhydrat (10 Äquiv.) zur Suspension hinzu.
-
Erhitzen Sie die Reaktionsmischung für 4-5 Stunden unter Rückfluss.
-
Kühlen Sie die Mischung auf Raumtemperatur ab.
-
Sammeln Sie den ausgefallenen Feststoff durch Filtration, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn, um das 6-Brom-2-oxo-2H-chromen-3-carbohydrazid zu erhalten.
Synthese von heterocyclischen Derivaten aus 3-Acetyl-6-brom-2H-chromen-2-on
Obwohl nicht direkt von der Carbonsäure ausgehend, zeigt die Derivatisierung von 3-Acetyl-6-brom-2H-chromen-2-on die Vielseitigkeit des Chromen-Grundgerüsts zur Synthese komplexer Heterocyclen wie Pyrazole und Thiadiazole, die ebenfalls für das biologische Screening relevant sind.[3][4]
Abbildung 2: Synthesewege zu heterocyclischen Derivaten aus 3-Acetyl-6-brom-2H-chromen-2-on.
II. Protokolle für das biologische Screening
Antikanzerogenes Screening: MTT-Assay
Der MTT-Assay ist ein kolorimetrischer Standardtest zur Messung der zytotoxischen Aktivität von Verbindungen gegen Krebszelllinien.
Protokoll:
-
Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z.B. HepG-2, humane Leberkrebszellen) in geeignetem Medium in 96-Well-Platten und inkubieren Sie sie, bis eine Konfluenz von 70-80% erreicht ist.
-
Behandlung: Fügen Sie den Zellen serielle Verdünnungen der Testverbindungen (gelöst in DMSO, Endkonzentration <0,1%) hinzu. Inkubieren Sie die Platten für 48 Stunden bei 37°C und 5% CO₂.
-
MTT-Zugabe: Fügen Sie jeder Vertiefung MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) hinzu und inkubieren Sie für weitere 4 Stunden.
-
Formazan-Solubilisierung: Entfernen Sie das Medium und fügen Sie DMSO hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Hemmung des Zellwachstums im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50% des Zellwachstums gehemmt wird).[4]
Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)
Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.
Protokoll:
-
Inokulum-Präparation: Stellen Sie eine standardisierte Suspension des Testmikroorganismus (z.B. Bacillus cereus, Candida albicans) in einem geeigneten Nährmedium her.
-
Serielle Verdünnung: Führen Sie eine zweifache serielle Verdünnung der Testverbindungen in 96-Well-Platten mit Nährmedium durch.
-
Inokulation: Fügen Sie jeder Vertiefung das vorbereitete mikrobielle Inokulum hinzu.
-
Inkubation: Inkubieren Sie die Platten bei der für den jeweiligen Mikroorganismus optimalen Temperatur (z.B. 37°C für Bakterien) für 18-24 Stunden.
-
Auswertung: Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.[2]
III. Quantitative Daten zur biologischen Aktivität
Die folgenden Tabellen fassen die biologischen Aktivitätsdaten für ausgewählte Derivate zusammen, die auf dem 6-Brom-Chromen-Grundgerüst basieren.
Tabelle 1: Antikanzerogene Aktivität von 6-Brom-Chromen-Derivaten gegen die humane Leberkarzinom-Zelllinie (HEPG2-1) [4]
| Verbindung | Strukturtyp | IC₅₀ (µM) |
| 7c | Pyrazolo[1,5-a]pyrimidin | 2.70 ± 0.28 |
| 23g | Thiazol | 3.50 ± 0.23 |
| 18a | 1,3,4-Thiadiazol | 4.90 ± 0.69 |
| 12a | Pyrazol-Carboxamid | 8.20 ± 1.54 |
| Doxorubicin | Standard-Referenz | 4.50 ± 0.25 |
Tabelle 2: Antimikrobielle Aktivität (MHK) von 6-Brom-2H-chromen-3-carbonsäure und ihrem Carboxamid-Derivat [2]
| Verbindung | Struktur | MHK gegen Bacillus cereus (mg/mL) |
| 3c | 6-Brom-2H-chromen-3-carbonsäure | 0.062 |
| 4c | N-Benzyl-6-brom-2H-chromen-3-carboxamid | 0.062 |
| Streptomycin | Standard-Referenz | 0.125 |
Tabelle 3: Antimikrobielle Aktivität (MHK) von 6-Brom-2-oxo-2H-chromen-3-carbohydrazon-Derivaten
| Verbindung | Struktur | MHK gegen S. aureus (µg/mL) | MHK gegen E. coli (µg/mL) | MHK gegen C. albicans (µg/mL) |
| 4a | D-Xylose-Hydrazon | 125 | 125 | 250 |
| 4b | D-Glucose-Hydrazon | 125 | 250 | 250 |
| 4c | D-Galactose-Hydrazon | 250 | 125 | 125 |
| Ampicillin | Standard-Referenz (Bakterien) | 250 | 100 | - |
| Clotrimazol | Standard-Referenz (Pilze) | - | - | 100 |
Schlussfolgerung
Die 6-Brom-2H-chromen-3-carbonsäure stellt eine vielseitige Plattform für die Synthese von Derivatbibliotheken dar. Die Modifikation der Carbonsäuregruppe zu Amiden, Hydraziden und die anschließende Umwandlung in komplexere heterocyclische Systeme führt zu Verbindungen mit vielversprechender antikanzerogener und antimikrobieller Aktivität. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, um neue Leitstrukturen in der Arzneimittelentwicklung zu identifizieren und zu optimieren. Insbesondere die Pyrazolo[1,5-a]pyrimidin- und Thiazol-Derivate zeigten eine potente Antikrebsaktivität, die sogar die des Referenzmedikaments Doxorubicin übertraf, was sie zu hervorragenden Kandidaten für weiterführende Studien macht.[4] Ebenso zeigten die Carbonsäure und ihr Benzylamid-Derivat eine bessere antibakterielle Aktivität gegen Bacillus cereus als der Standard Streptomycin, was ihr Potenzial als neue antimikrobielle Wirkstoffe unterstreicht.[2]
References
Application Notes and Protocols: 6-bromo-2H-chromene-3-carboxylic acid in the Synthesis of Potential Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential antiproliferative agents derived from 6-bromo-2H-chromene-3-carboxylic acid. The protocols detailed below are based on established methodologies for the synthesis of chromene derivatives and their subsequent biological assessment.
Introduction
Chromene scaffolds are a significant class of heterocyclic compounds that are prevalent in nature and have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antitumor activities. The this compound core, in particular, serves as a versatile starting material for the synthesis of novel derivatives with potential as potent antiproliferative agents. These compounds often exert their anticancer effects through various mechanisms, such as the induction of apoptosis (programmed cell death) and cell cycle arrest.
Synthesis of Potential Antiproliferative Agents
The primary synthetic route for generating potential antiproliferative agents from this compound involves the formation of amide or hydrazide derivatives. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a desired amine or hydrazine.
General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-aryl-6-bromo-2H-chromene-3-carboxamides
This protocol describes the synthesis of N-aryl carboxamide derivatives from this compound.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Substituted anilines
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1 equivalent) in dry DCM, add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dry DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 6-bromo-2H-chromene-3-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in dry DCM.
-
In a separate flask, dissolve the substituted aniline (1.2 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in dry DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Characterize the purified N-aryl-6-bromo-2H-chromene-3-carboxamide derivatives using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy to confirm their structure and purity.
-
Antiproliferative Activity
While direct antiproliferative data for amide and hydrazide derivatives of this compound are not extensively available, structurally related compounds synthesized from 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated significant cytotoxic effects against human cancer cell lines. The following table summarizes the IC50 values of these related compounds against the liver carcinoma cell line (HEPG2-1).
| Compound ID | Structure | IC50 (µM) vs. HEPG2-1[1] |
| 7c | Pyrazolo[1,5-a]pyrimidine derivative | 2.70 ± 0.28 |
| 23g | Thiazole derivative | 3.50 ± 0.23 |
| 18a | 1,3,4-Thiadiazole derivative | 4.90 ± 0.69 |
| 12a | Pyrazole derivative | 8.20 ± 1.54 |
| 23c | Thiazole derivative | 9.30 ± 1.12 |
| 8a | Pyrazole derivative | 10.10 ± 0.98 |
| Doxorubicin | (Reference Drug) | 2.50 ± 0.15 |
Mechanism of Action: Induction of Apoptosis
Chromene derivatives frequently exert their antiproliferative effects by inducing apoptosis. This can occur through two primary signaling pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.
Signaling Pathways in Chromene-Induced Apoptosis
Extrinsic Pathway:
Caption: The extrinsic apoptotic pathway initiated by chromene derivatives.
Intrinsic Pathway:
Caption: The intrinsic (mitochondrial) apoptotic pathway initiated by chromene derivatives.
Biological Evaluation Protocols
Protocol 2: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HEPG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized chromene derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells and culture medium
-
Synthesized chromene derivatives
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the number of apoptotic and necrotic cells following treatment with the compounds.
Materials:
-
Cancer cells and culture medium
-
Synthesized chromene derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the cell cycle analysis protocol.
-
Harvest the cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
This compound is a valuable starting material for the development of novel antiproliferative agents. The synthetic protocols provided herein offer a clear pathway to generate diverse derivatives for biological screening. The subsequent evaluation of these compounds for their effects on cell viability, cell cycle progression, and apoptosis induction can elucidate their potential as anticancer therapeutic candidates. The mechanism of action often involves the activation of apoptotic pathways, highlighting the importance of detailed cellular and molecular analyses in the drug discovery process.
References
Application Notes and Protocols: Haloform Reaction of 3-Acetyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the haloform reaction of 3-acetyl-2H-chromen-2-one, a key transformation for the synthesis of 2H-chromen-2-one-3-carboxylic acid. This carboxylic acid derivative serves as a valuable synthon in the development of various heterocyclic compounds with potential pharmacological applications.
Introduction
The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids.[1][2] In the context of coumarin chemistry, the application of the haloform reaction to 3-acetyl-2H-chromen-2-one provides an efficient route to 2H-chromen-2-one-3-carboxylic acid. This reaction proceeds via the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by the cleavage of the resulting trihalomethyl ketone to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).[1][2][3] The subsequent acidification of the carboxylate furnishes the desired carboxylic acid. 3-Acetyl-2H-chromen-2-one itself can be synthesized through methods such as the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate.[4][5][6]
Experimental Protocol
This protocol is based on established procedures for the haloform reaction of related substituted 3-acetylcoumarins and general principles of the haloform reaction.[7]
Materials:
-
3-acetyl-2H-chromen-2-one
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Iodine (I₂)
-
Potassium iodide (KI) (if using iodine)
-
Dioxane or Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser (optional, for reactions requiring heating)
-
Büchner funnel and filter paper
-
Beakers
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC developing solvent (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-2H-chromen-2-one in a suitable solvent such as dioxane or ethanol.
-
Preparation of Hypohalite Solution: In a separate beaker, prepare the sodium hypobromite or hypoiodite solution.
-
For Sodium Hypobromite: In an ice bath, dissolve sodium hydroxide in deionized water. Slowly add bromine to the cold sodium hydroxide solution while stirring until the bromine color disappears.
-
For Sodium Hypoiodite: Dissolve potassium iodide and iodine in deionized water. To this solution, slowly add a solution of sodium hydroxide in deionized water.
-
-
Reaction: Cool the solution of 3-acetyl-2H-chromen-2-one in an ice bath. Slowly add the freshly prepared sodium hypohalite solution to the stirred solution of the starting material using a dropping funnel. The addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[7]
-
Work-up:
-
Once the reaction is complete, quench any excess halogen by adding a 10% aqueous solution of sodium thiosulfate until the characteristic color of the halogen is no longer visible.
-
Transfer the reaction mixture to a beaker and cool it in an ice bath.
-
Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH 1-2), which will precipitate the 2H-chromen-2-one-3-carboxylic acid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
-
Characterization: The final product, 2H-chromen-2-one-3-carboxylic acid, can be characterized by standard analytical techniques such as melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
Data Presentation
| Reactant/Reagent | Molar Ratio (relative to starting material) | Conditions | Product | Expected Yield |
| 3-acetyl-2H-chromen-2-one | 1 | Room Temperature | 2H-chromen-2-one-3-carboxylic acid | Moderate to High |
| Sodium Hydroxide | Excess | Ice bath for hypohalite preparation | ||
| Bromine or Iodine/KI | Excess | Stirring | ||
| Hydrochloric Acid | To pH 1-2 | Ice bath for precipitation |
Note: The exact yields are dependent on the specific reaction conditions and scale. Optimization may be required.
Experimental Workflow Diagram
Caption: Experimental workflow for the haloform reaction of 3-acetyl-2H-chromen-2-one.
Signaling Pathway/Reaction Mechanism
Caption: Generalized mechanism of the haloform reaction on 3-acetyl-2H-chromen-2-one.
References
Green Synthesis of Chromene Derivatives: A Guide to Sustainable Methodologies
Introduction
Chromene derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Traditional synthetic routes for these compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental concerns.[1][4] The principles of green chemistry have spurred the development of eco-friendly and sustainable alternatives that minimize waste, reduce energy consumption, and utilize non-toxic materials.[3][5] This document provides detailed application notes and protocols for the green synthesis of chromene derivatives, targeting researchers, scientists, and professionals in drug development.
Application Notes: A Comparative Overview of Green Synthetic Approaches
Several innovative and green methodologies have been successfully employed for the synthesis of chromene derivatives. These approaches offer significant advantages over conventional methods in terms of reaction efficiency, operational simplicity, and environmental impact.[1][6] Key green strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign solvents such as water and ionic liquids, and the utilization of reusable and natural catalysts.[1][4][5]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times, higher yields, and enhanced purity of products compared to conventional heating methods.[7][8] This technique has been extensively used for the synthesis of various chromene derivatives.[9][10]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an effective and green alternative for the synthesis of chromenes.[11][12] Ultrasound irradiation enhances mass transfer and accelerates reaction rates, often at ambient temperature and pressure, leading to excellent yields in shorter timeframes.[13][14][15]
Synthesis in Green Solvents
The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and ionic liquids have been successfully utilized as reaction media for the synthesis of chromenes.
-
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety.[11][16] The synthesis of 2-amino-2-chromenes has been efficiently carried out in aqueous media using various catalysts.[16][17]
-
Ionic Liquids: Ionic liquids are considered green solvents due to their negligible vapor pressure, high thermal stability, and reusability.[16][18] They can act as both the solvent and the catalyst in the synthesis of chromene derivatives.[18][19][20]
Use of Natural and Reusable Catalysts
The development of catalysts derived from natural and renewable sources, or those that can be easily recovered and reused, is a key aspect of green synthesis.
-
Natural Catalysts: Waste materials like snail shells, which are rich in calcium oxide, have been employed as efficient, cost-effective, and biodegradable heterogeneous base catalysts for the synthesis of 2-amino-4H-chromenes.[21][22]
-
Reusable Catalysts: Magnetic nanocatalysts, such as ilmenite (FeTiO₃) and nano-cellulose/Ti(IV)/Fe₃O₄, offer the advantage of easy separation from the reaction mixture using an external magnet and can be reused multiple times without significant loss of activity.[23][24][25] Supported ionic liquid catalysts (SILCs) also provide the benefits of both homogeneous and heterogeneous catalysis, with easy recovery and recyclability.[20][26]
Quantitative Data Summary
The following tables summarize the quantitative data for various green synthesis approaches for chromene derivatives, allowing for easy comparison of their efficiency.
Table 1: Microwave-Assisted Synthesis of Chromene Derivatives
| Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| None | Ethanol | 350 | 3-5 | 90-96 | [27] |
| Acetic Acid | DMF | 120 | 8-10 | High | [9] |
| Ilmenite (FeTiO₃) | Solvent-free | - | - | Excellent | [24] |
Table 2: Ultrasound-Assisted Synthesis of 2-Amino-4H-Chromenes
| Catalyst | Solvent | Frequency (kHz) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Sodium Carbonate | Aqueous Media | - | - | - | High | [11][12] |
| Potassium Titanium Oxalate | Water | 40 | 40 | 15 | 92 | [13] |
| Rochelle Salt | Ethanol | - | - | - | Excellent | [14] |
Table 3: Synthesis of 2-Amino-2-Chromenes in Green Solvents
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| [bmim]OH | Water | Reflux | - | High | [16] |
| DMAP | Water | - | - | up to 98 | [17] |
| Mucor miehei lipase | [EMIM][BF4] | 60 °C | 3 h | 77-98 | [19] |
Table 4: Synthesis of 2-Amino-4H-Chromenes using Natural and Reusable Catalysts
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Waste Snail Shells | Water | Ambient | - | Quantitative | [21][22] |
| Nano-cellulose/Ti(IV)/Fe₃O₄ | Solvent-free | 70 °C | - | Excellent | [23] |
| Supported Ionic Liquid Catalyst | Solvent-free | - | - | Excellent | [20][26] |
Experimental Protocols
This section provides detailed experimental methodologies for key green synthesis approaches.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4H-Chromenes
This protocol is based on the one-pot, three-component reaction under microwave irradiation.[27]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α- or β-naphthol (1 mmol)
-
Ammonium acetate (catalytic amount)
-
Ethanol (5 mL)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and a catalytic amount of ammonium acetate.
-
Add 5 mL of ethanol to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 350 W for 3-5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out. Filter the product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene derivative.
Protocol 2: Ultrasound-Assisted Synthesis of 2-Amino-4H-Chromenes
This protocol utilizes ultrasound irradiation for the synthesis in an aqueous medium.[13]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Resorcinol (1 mmol)
-
Potassium titanium oxalate (catalyst)
-
Water
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and a catalytic amount of potassium titanium oxalate in water.
-
Place the flask in an ultrasonic bath operating at 40 kHz.
-
Irradiate the mixture at 40 °C for 15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product is separated by filtration.
-
Wash the product with water and recrystallize from a suitable solvent to afford the pure 2-amino-4H-chromene.
Protocol 3: Synthesis of 2-Amino-2-Chromenes in an Aqueous Medium using a Basic Ionic Liquid
This protocol describes a three-component condensation reaction in water catalyzed by a basic ionic liquid.[16]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α- or β-naphthol (1 mmol)
-
1-butyl-3-methyl imidazolium hydroxide ([bmim]OH) (catalyst)
-
Water
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and [bmim]OH in water is refluxed for the appropriate time.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The aqueous filtrate containing the ionic liquid can be reused for subsequent reactions.
Protocol 4: Synthesis of 2-Amino-4H-Chromenes using a Natural Catalyst (Waste Snail Shells)
This protocol employs a calcined waste snail shell as a heterogeneous base catalyst in water.[21][22]
Materials:
-
C-H activated acid (e.g., resorcinol) (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Calcined Bellamya bengalensis snail shell (CBS) catalyst (50 mg)
-
Water (3 mL)
Procedure:
-
In a reaction vessel, charge a mixture of the C-H activated acid (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and CBS catalyst (50 mg) in water (3 mL).
-
Stir the reaction mixture at ambient temperature for the specified duration as monitored by TLC.
-
Upon completion, filter the reaction mixture to separate the solid product and the catalyst.
-
Wash the solid with water and dry. The catalyst can be recovered from the solid mixture for reuse.
Visualizations
The following diagrams illustrate the generalized workflows and relationships in the green synthesis of chromene derivatives.
Caption: General workflow for microwave-assisted synthesis of chromenes.
Caption: General workflow for ultrasound-assisted synthesis of chromenes.
Caption: Key principles of green synthesis for chromene derivatives.
References
- 1. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 3. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmest.org [jmest.org]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Synthesis and Biological Activities of Some Chromene Derivatives - Europub [europub.co.uk]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Ultrasonic Assisted Synthesis of Chromenes Catalyzed by Sodium Carbonate in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. troindia.in [troindia.in]
- 15. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. daneshyari.com [daneshyari.com]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. One-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. oiccpress.com [oiccpress.com]
- 22. oiccpress.com [oiccpress.com]
- 23. One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a magnetic catalyst under solvent-free conditions [ajgreenchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. One-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-bromo-2H-chromene-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-bromo-2H-chromene-3-carboxylic acid. The following sections offer detailed protocols, data-driven optimization strategies, and logical workflows to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound? A common and effective strategy involves a multi-step synthesis. A plausible route begins with a substituted phenol or acetophenone to first form a chromone or coumarin intermediate, which is then selectively reduced to the desired 2H-chromene structure. For instance, 6-bromochromone-2-carboxylic acid can be synthesized from 5'-bromo-2'-hydroxyacetophenone, and this intermediate can potentially be reduced.[1][2] Another approach involves the reaction of 5-bromo-2-hydroxybenzaldehyde with malonic acid to form a coumarin intermediate, which can then be reduced.[2]
Q2: What are the most critical parameters influencing the yield and purity of the final product? Several factors significantly impact the synthesis:
-
Purity of Reagents and Solvents: Using high-purity starting materials and anhydrous solvents is crucial to prevent side reactions.[3]
-
Reaction Temperature: Temperature control is vital. Insufficient temperature can lead to an incomplete reaction, while excessive heat may promote the formation of byproducts or cause decarboxylation.[3][4]
-
Choice of Base and Solvent: In precursor synthesis steps, such as the Claisen condensation to form a chromone, the type of base (e.g., sodium ethoxide) and solvent can dramatically affect the reaction yield.[1][5]
-
Catalyst Activity: For hydrogenation or reduction steps, the activity of the catalyst (e.g., Palladium on carbon) is paramount.[2]
Q3: What are the expected major impurities in the synthesis? The primary impurities may include:
-
Unreacted starting materials or intermediates.[3]
-
Over-reduced species, such as the fully saturated 6-bromochromane-3-carboxylic acid.[3]
-
Isomeric byproducts.
-
Products from side reactions like decarboxylation.[3]
Q4: What are the recommended methods for purifying the final product? Purification can often be challenging. The most common techniques are:
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities. Optimizing the mobile phase is key to achieving good separation.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.[2]
-
High-Vacuum Drying: To remove residual solvents that may cause the product to be an oil or sticky solid.[3]
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or No Product Yield | TLC/LC-MS analysis shows a high concentration of unreacted starting materials. | 1. Insufficient reaction time or temperature. 2. Reagents (e.g., base, catalyst) have low purity or have degraded. 3. Reaction conditions are not optimized for the specific substrate. | 1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress frequently by TLC.[3] 2. Ensure the use of high-purity reagents and anhydrous solvents. Use a fresh batch of catalyst if applicable.[3] 3. Refer to the data tables below to optimize parameters like solvent, base, and catalyst loading.[1][4] |
| 2. Formation of Multiple Byproducts | Multiple spots are observed on the TLC plate, indicating a complex mixture. | 1. Reaction temperature is too high, promoting side reactions. 2. Over-reduction of the chromene double bond to form the chromane analogue. 3. Presence of impurities in the starting intermediate. | 1. Lower the reaction temperature or consider a more gradual addition of reagents.[4] 2. Use a milder reducing agent or shorten the reaction time for the reduction step. Monitor the reaction closely to stop it once the starting material is consumed.[3] 3. Purify the key intermediate (e.g., 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid) before proceeding to the final step.[3] |
| 3. Difficulty in Product Purification | The final product is an oil or sticky solid instead of a powder. Impurities co-elute with the product during column chromatography. | 1. Presence of residual solvents or low-melting impurities. 2. The chosen mobile phase for chromatography does not provide adequate separation. | 1. Use a high-vacuum pump to thoroughly dry the product.[3] Attempt to crystallize the product using various solvent systems. 2. Screen different solvent systems (e.g., varying the ratio of ethyl acetate to hexane) or consider using a different stationary phase for chromatography.[3] |
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid (A Key Precursor)
This table summarizes the optimization of reaction conditions for a crucial precursor, demonstrating the impact of base, solvent, and time on yield.[1][5]
| Entry | Base (Equivalents) | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | EtONa (1) | Ethanol | 10 + 10 | 120 | 25 |
| 2 | EtONa (2) | Ethanol | 10 + 10 | 120 | 35 |
| 3 | EtONa (2) | Dioxane | 10 + 10 | 120 | 60 |
| 4 | EtONa (2) | Dioxane | 20 + 20 | 120 | 72 |
| 5 | EtONa (2) | Dioxane | 20 + 20 | 140 | 87 |
Data adapted from a microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid, a potential precursor.[1][5]
Table 2: Influence of General Reaction Conditions on Yield
This table illustrates how changing parameters such as temperature and catalyst loading can affect product yield in a generic chromane synthesis, with principles applicable to this synthesis.[4]
| Entry | Reactant Conc. (M) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0.1 | 5 | 25 | 12 | 65 |
| 2 | 0.1 | 5 | 50 | 12 | 78 |
| 3 | 0.1 | 10 | 25 | 12 | 72 |
| 4 | 0.2 | 5 | 25 | 24 | 75 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid (Precursor)
This protocol is adapted from an optimized synthesis of a key precursor.[1][5]
-
Dissolve 5′-bromo-2′-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL) in a microwave vial.
-
Add sodium ethoxide (2 equivalents) and diethyl oxalate (1.2 equivalents).
-
Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 20 minutes.
-
Cool the vial to room temperature.
-
Add 3 mL of HCl (1 M) to the reaction mixture.
-
Heat again in the microwave reactor at 140 °C for an additional 20 minutes for hydrolysis.
-
After cooling, the resulting precipitate is filtered, washed with water, and dried to yield the crude product.
Protocol 2: General Procedure for Reduction to this compound
This is a generalized protocol for the reduction of a chromone or coumarin precursor. The exact conditions may require optimization.[2][3]
-
Dissolve the 6-bromo-substituted chromone or coumarin precursor (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
Place the mixture in a hydrogenation apparatus (e.g., Parr apparatus) under a hydrogen atmosphere (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS, being careful to stop the reaction before over-reduction to the chromane occurs.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 6-bromo-2H-chromene-3-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of 6-bromo-2H-chromene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While extensive experimental data for this compound (CAS Number: 380607-15-8) is limited in publicly available literature, it is expected to be a solid, likely a white to beige powder.[1][2] For the closely related compound, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 2199-87-3), the melting point is reported to be in the range of 195-200°C.[3][4]
Q2: What are the common purification methods for this compound?
Standard purification techniques for similar organic carboxylic acids, such as recrystallization and column chromatography, are applicable. The choice of method will depend on the nature and quantity of impurities present in the crude product. For related compounds, purification by column chromatography or recrystallization is a common practice.[5][6]
Q3: In which solvents is this compound soluble?
Q4: What are the main safety precautions to consider when handling this compound?
Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated fume hood. Avoid breathing dust and prevent contact with skin and eyes.[3] For the related "oxo" compound, it is classified as an irritant.[4][7] It is crucial to consult the Material Safety Data Sheet (MSDS) for specific handling and safety information.
Troubleshooting Purification
This section addresses common issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty in dissolving the crude product for recrystallization. | The chosen solvent is not appropriate. | - Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, or a mixture).- Consider using a co-solvent system to enhance solubility. |
| The product does not crystallize from the solution. | - The solution is not sufficiently saturated.- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal if available. |
| The purified product is an oil or a sticky solid. | - Presence of residual solvents.- Low-melting impurities are present. | - Dry the product under high vacuum to remove any remaining solvent.- Attempt to recrystallize the product from a different solvent system.- Consider purification by column chromatography to separate the impurities.[5] |
| Multiple spots are observed on Thin Layer Chromatography (TLC) after purification. | - The purification method was not effective in separating all impurities.- Co-elution of impurities during column chromatography. | - If recrystallization was used, a second recrystallization from a different solvent may be necessary.- If column chromatography was used, optimize the mobile phase to achieve better separation.[5] Consider using a different stationary phase. |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, or ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the chosen hot solvent to the crude product until it is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Column Chromatography Protocol (General)
-
Stationary Phase and Eluent Selection: For a carboxylic acid, silica gel is a common stationary phase. The eluent system can be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform to avoid channeling.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.[8]
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample. Collect fractions in separate test tubes.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
References
- 1. This compound | 380607-15-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of chromene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of chromene derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Troubleshooting Guides & FAQs
This section is organized by the type of chromene synthesis, detailing potential side reactions and offering solutions.
Pechmann Condensation for Coumarin (2H-Chromen-2-one) Synthesis
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.
FAQ 1: I am getting a significant amount of a chromone byproduct instead of the expected coumarin. Why is this happening and how can I prevent it?
Answer:
This is a classic issue in Pechmann-type reactions and is due to a competing reaction known as the Simonis chromone cyclization . The selectivity between the Pechmann condensation (leading to a coumarin) and the Simonis cyclization (leading to a chromone) is highly dependent on the catalyst and reaction conditions.
-
Cause: The Simonis reaction is favored by catalysts that strongly activate the keto group of the β-ketoester, such as phosphorus pentoxide (P₂O₅). This leads to an initial reaction between the phenol's hydroxyl group and the activated ketone, followed by cyclization at the ester group. In contrast, the Pechmann condensation, favored by catalysts like sulfuric acid (H₂SO₄), proceeds through an initial transesterification followed by intramolecular cyclization.[1][2][3]
-
Troubleshooting:
-
Catalyst Selection: Avoid using P₂O₅ if you want to suppress chromone formation. Opt for Brønsted acids like H₂SO₄, methanesulfonic acid, or Lewis acids like AlCl₃.[2] Heterogeneous solid acid catalysts are also effective in promoting the Pechmann condensation selectively.[4]
-
Temperature Control: Reaction temperature can influence the product ratio. It is advisable to run small-scale experiments at different temperatures to find the optimal conditions for coumarin formation.
-
Logical Diagram: Pechmann vs. Simonis Pathway
Caption: Catalyst choice directs the reaction towards either coumarin or chromone.
FAQ 2: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrically substituted phenols. The cyclization can occur at either of the two available ortho positions to the hydroxyl group.
-
Cause: The regioselectivity is governed by the electronic and steric effects of the substituents on the phenol ring. Electron-donating groups generally activate the ortho and para positions, and the cyclization will preferentially occur at the most nucleophilic and sterically accessible site.
-
Troubleshooting:
-
Protecting Groups: Consider using a protecting group on one of the reactive positions to direct the cyclization to the desired location.
-
Choice of Phenol: If possible, start with a phenol that has a blocking group or a substitution pattern that favors the formation of the desired isomer.
-
Catalyst Influence: The nature of the acid catalyst can sometimes influence the regioselectivity. Experimenting with different Lewis or Brønsted acids may yield a better isomeric ratio.
-
Multicomponent Synthesis of 2-Amino-4H-Chromenes
This popular one-pot reaction typically involves an aldehyde, malononitrile, and a phenol (like resorcinol or dimedone).
FAQ 1: My reaction is messy, and I am isolating byproducts along with my desired 2-amino-4H-chromene. What are these byproducts and how can I avoid them?
Answer:
The multicomponent synthesis of 2-amino-4H-chromenes can lead to several side products depending on the reaction conditions. The most common ones are:
-
Knoevenagel Condensation Product: This is the intermediate formed between the aldehyde and malononitrile. If the subsequent Michael addition and cyclization are slow, this intermediate can accumulate or react further to form other byproducts.[5][6][7]
-
Michael Adduct: The adduct formed after the Knoevenagel product reacts with the phenol can sometimes be isolated, especially if the final cyclization step is hindered.[8][9][10]
-
Malononitrile Self-Condensation/Dimerization Products: Under basic conditions, malononitrile can react with itself to form dimers or polymers.[11][12][13]
-
Dimeric Chromene Derivatives: In some cases, the initially formed chromene can react with another molecule of a reaction intermediate to form a dimer.[1][11][12]
Troubleshooting:
-
Catalyst Choice: The choice of catalyst is critical. Mild bases like piperidine or catalysts with dual acid-base properties are often effective in promoting the entire reaction sequence smoothly, thereby minimizing the accumulation of intermediates.[14]
-
Reaction Conditions: Optimize the temperature and reaction time. Sometimes, running the reaction at a slightly elevated temperature can drive the reaction to completion and prevent the buildup of intermediates. Conversely, for highly reactive starting materials, lower temperatures might be necessary to control the formation of side products.
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of malononitrile might increase the likelihood of self-condensation.
Experimental Workflow for Minimizing Side Products
Caption: Sequential reaction steps and potential points of side product formation.
Quantitative Data on Catalyst Performance
The choice of catalyst significantly impacts the yield of the desired chromene derivative and the formation of side products.
Table 1: Comparison of Catalysts in the Pechmann Condensation of Phloroglucinol and Ethyl Acetoacetate [14]
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Solvent-free | 110 | 24 | 0 |
| ZnO | Solvent-free | 110 | 5 | Traces |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Solvent-free | 110 | 3 | 88 |
| Zn₀.₉₀₀Ti₀.₁₀₀O | Solvent-free | 110 | 3 | 88 |
Table 2: Effect of Catalyst Loading on the Pechmann Condensation [14]
| Catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O) | Time (h) | Yield (%) |
| 5 mol% | 5 | 67 |
| 10 mol% | 3 | 88 |
| 15 mol% | 3 | 88 |
Experimental Protocols
Protocol 1: Selective Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation[16]
This protocol is optimized to favor the Pechmann condensation over the Simonis cyclization.
-
Reactants:
-
Resorcinol (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Tamarind juice-water mixture (20 mL, pH=3) as a biocatalyst.[15]
-
-
Procedure:
-
Combine resorcinol and ethyl acetoacetate in a 50 mL round-bottom flask.
-
Add the tamarind juice-water mixture.
-
Stir the mixture in an oil bath and heat at 90 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Cool the filtrate and pour it over ice to precipitate the crude product.
-
Filter the solid and recrystallize from ethanol to obtain the pure 7-hydroxy-4-methylcoumarin.
-
Protocol 2: Synthesis of 2-Amino-4H-chromenes using a Reusable Catalyst[17]
This protocol utilizes a nano ZnO catalyst to efficiently synthesize 2-amino-4H-chromenes while minimizing side reactions.
-
Reactants:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
Nano ZnO catalyst (0.003 g)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, malononitrile, dimedone, and nano ZnO catalyst in ethanol.
-
Reflux the mixture for 10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, filter the hot mixture to remove the catalyst (which can be washed, dried, and reused).
-
Allow the filtrate to cool, and recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene derivative.
-
Analytical Methods for Side Product Identification
To effectively troubleshoot, it is crucial to identify and quantify the side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for separating and quantifying the desired chromene, unreacted starting materials, and non-volatile byproducts. A reverse-phase C18 column with a gradient elution of acetonitrile and water is often a good starting point.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS can provide separation and identification based on their mass spectra.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of both the desired product and any isolated side products. Following the reaction progress by ¹H NMR can also provide insights into the formation of intermediates and byproducts over time.[1][12]
References
- 1. The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst | MDPI [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Michael Addition [organic-chemistry.org]
- 11. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | MDPI [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijisrt.com [ijisrt.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. researchgate.net [researchgate.net]
Troubleshooting incomplete conversion in the synthesis of carboxylic acids from nitriles
Welcome to the Technical Support Center for the synthesis of carboxylic acids via nitrile hydrolysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My nitrile hydrolysis is incomplete, and I'm isolating unreacted starting material. What are the common causes and solutions?
A1: Incomplete conversion is a frequent issue in nitrile hydrolysis. The primary reasons include insufficient reaction time, inadequate temperature, or suboptimal reagent concentration. Nitriles can be resistant to hydrolysis, often requiring forceful conditions to proceed to completion.[1][2]
Troubleshooting Steps:
-
Increase Reaction Temperature: Many nitrile hydrolyses require heating under reflux to proceed at a reasonable rate.[3][4] Ensure your reaction is heated appropriately for the specific substrate.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). If starting material is still present, extend the reaction time. Some sterically hindered nitriles may require prolonged heating.
-
Increase Reagent Concentration: For acid-catalyzed hydrolysis, using a more concentrated acid, such as concentrated hydrochloric acid or sulfuric acid, can increase the reaction rate.[1][5] For base-catalyzed hydrolysis, a higher concentration of the base (e.g., 10-40% NaOH or KOH) may be necessary.[6]
-
Choice of Acid/Base: Sulfuric acid is often considered to yield better results for nitrile hydrolysis compared to hydrochloric acid.[5]
Q2: The hydrolysis stops at the amide intermediate. How can I drive the reaction to the carboxylic acid?
A2: Isolation of the amide intermediate is common, especially under milder reaction conditions.[7] Amides themselves can be resistant to hydrolysis.[8] To convert the amide to the carboxylic acid, more vigorous conditions are typically required.
Troubleshooting Steps:
-
Increase Temperature and/or Reaction Time: Continue heating the reaction mixture. Amide hydrolysis often requires higher temperatures and longer reaction times than the initial nitrile hydration.
-
Increase Acid/Base Concentration: If you have isolated the amide, you can subject it to harsher hydrolytic conditions, such as refluxing with a more concentrated acid or base.
-
For Basic Hydrolysis: If you are using basic conditions, ensure you have a sufficient excess of hydroxide ions and are heating vigorously. The reaction can be slow and requires forcing conditions to overcome the stability of the amide.[7]
Q3: I am working with a sterically hindered nitrile, and the conversion is very low. What conditions are recommended?
A3: Sterically hindered nitriles are notoriously difficult to hydrolyze due to the steric hindrance around the cyano group, which impedes nucleophilic attack. Standard conditions may be ineffective.
Recommended Approaches:
-
Forcing Conditions: Employing high temperatures and prolonged reaction times with strong acids (e.g., concentrated H₂SO₄) or strong bases is the most common approach.[3]
-
Phase-Transfer Catalysis: For base-catalyzed hydrolysis of nitriles with low aqueous solubility, the use of a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.[9]
Q4: My starting material or product contains other functional groups sensitive to strong acids or bases. How can I achieve selective hydrolysis of the nitrile?
A4: Chemoselectivity is a significant challenge when other hydrolyzable functional groups are present.
Strategies for Selective Hydrolysis:
-
Enzymatic Hydrolysis: Nitrilase enzymes can catalyze the hydrolysis of nitriles to carboxylic acids under mild pH and temperature conditions, often displaying high selectivity and functional group tolerance.[10][11]
-
Mild Catalytic Methods: Certain transition metal catalysts can facilitate nitrile hydration to the amide under neutral and mild conditions. While this stops at the amide, it can be a valuable strategy if the amide can be subsequently hydrolyzed under conditions that do not affect other functional groups.
Q5: What are common side reactions during nitrile hydrolysis, and how can I minimize them?
A5: While the main pathway leads to the amide and then the carboxylic acid, side reactions can occur, especially under harsh conditions.
Common Side Reactions and Mitigation:
-
Dehydration of the Amide (under acidic conditions): In some cases, the intermediate amide can dehydrate back to the nitrile, especially at very high temperatures in the absence of sufficient water. Ensure an adequate amount of water is present in the reaction mixture.
-
Elimination Reactions (for substrates with alpha-hydrogens): Under strong basic conditions, substrates with acidic alpha-hydrogens may undergo elimination reactions. Careful control of temperature and base concentration can help minimize this.
-
Racemization: For chiral nitriles, harsh acidic or basic conditions can lead to racemization at adjacent stereocenters. Using milder enzymatic methods can preserve stereochemical integrity.[10]
Quantitative Data
The yield of carboxylic acid from nitrile hydrolysis is highly dependent on the substrate and the reaction conditions. The following tables provide a summary of representative yields under different conditions.
Table 1: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
| Acid Catalyst | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | 70% | 160 | 1 | ~90 |
| HCl | Conc. | Reflux | 4 | 80-85 |
| H₃PO₄ | 85% | 180-200 | 2 | ~85 |
Table 2: Base-Catalyzed Hydrolysis of Various Nitriles
| Nitrile | Base | Concentration | Temperature (°C) | Time (h) | Carboxylic Acid Yield (%) |
| Benzonitrile | NaOH | 10% | Reflux | 1 | 78-82[12] |
| Acetonitrile | NaOH | 10% | Reflux | 1.5 | Not specified |
| Phenylacetonitrile | KOH | 20% | Reflux | 3 | ~90 |
Note: Yields are approximate and can vary based on the specific experimental setup and work-up procedure.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
Materials:
-
Benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to water to prepare a 70% (v/v) solution.
-
Add benzonitrile to the diluted sulfuric acid solution.
-
Heat the mixture to reflux (approximately 160 °C) for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice.
-
The benzoic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, dissolve the crude benzoic acid in diethyl ether and wash with a saturated sodium bicarbonate solution.
-
Separate the aqueous layer and acidify with concentrated HCl to re-precipitate the benzoic acid.
-
Collect the purified benzoic acid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Base-Catalyzed Hydrolysis of Acetonitrile to Acetic Acid
Materials:
-
Acetonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.
-
Add acetonitrile to the sodium hydroxide solution.
-
Heat the mixture to reflux for 1.5 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
The acetic acid can be isolated from the aqueous solution by distillation.[4]
Visualizing the Process
To aid in understanding the workflow and chemical transformations, the following diagrams have been generated.
Caption: General pathway for nitrile hydrolysis.
Caption: Troubleshooting workflow for incomplete conversion.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 6-bromo-2-oxo-2H-chromene-3-carboxylic acid?
A1: The most widely used and versatile method is the Knoevenagel condensation. This reaction typically involves the condensation of 5-bromosalicylaldehyde with an active methylene compound like malonic acid or its diester derivatives, in the presence of a basic catalyst.
Q2: What are the essential starting materials for this synthesis?
A2: The key precursors are 5-bromosalicylaldehyde and a C3 carboxylate source, which is typically malonic acid or a dialkyl malonate (e.g., diethyl malonate).
Q3: Which catalysts are recommended for the Knoevenagel condensation in this synthesis?
A3: A variety of catalysts can be employed, ranging from simple bases to more complex organocatalysts. Piperidine and L-proline are commonly used and have been shown to be effective.[1] The choice of catalyst can influence reaction time and yield.
Q4: What kind of yields can be expected for the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid?
A4: The yields can vary significantly depending on the specific reaction conditions, including the catalyst, solvent, and temperature. Reported yields for similar coumarin-3-carboxylic acid syntheses range from moderate to excellent, often exceeding 70% under optimized conditions.[1]
Q5: How is the final product typically purified?
A5: Purification is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[2][3] In cases of persistent impurities, column chromatography may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Problem 1: Low or No Product Yield
-
Possible Cause: Inactive or inappropriate catalyst.
-
Solution: Ensure the catalyst is of high purity and has been stored correctly. If using a base like piperidine, ensure it has not degraded. Consider switching to a different catalyst, such as L-proline, which may offer better performance under certain conditions.[1]
-
-
Possible Cause: Poor quality of starting materials.
-
Solution: Verify the purity of 5-bromosalicylaldehyde and the malonic acid derivative. Impurities in the starting materials can inhibit the reaction or lead to side products. Consider purifying the starting materials before use.
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can promote the formation of side products. It is advisable to monitor the reaction progress at a moderate temperature (e.g., 80°C) and adjust as needed.[1]
-
-
Possible Cause: Insufficient reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to be proceeding slowly, extending the reaction time may improve the yield.
-
Problem 2: Formation of Multiple Byproducts
-
Possible Cause: Undesired side reactions, such as polymerization or self-condensation of the aldehyde.
-
Solution: The formation of insoluble, often colored, polymeric material is a strong indicator of radical-induced polymerization.[4] Using milder reaction conditions, such as a lower temperature or a less aggressive catalyst, can help minimize these side reactions.
-
-
Possible Cause: Incorrect stoichiometry of reactants.
-
Solution: Ensure the molar ratios of the reactants are accurate. An excess of one reactant can sometimes lead to the formation of byproducts.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause: The product remains dissolved in the reaction mixture or workup solvents.
-
Solution: 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is an acidic compound. Adjusting the pH of the aqueous solution to the acidic range during workup should facilitate its precipitation.
-
-
Possible Cause: The presence of colored impurities.
-
Solution: Colored impurities often arise from polymerization or other side reactions. Recrystallization is often effective in removing these. If recrystallization is insufficient, treatment with activated charcoal may be beneficial.
-
Experimental Protocols
The following are generalized protocols for the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel condensation.
Protocol 1: L-proline Catalyzed Synthesis of the Ester Precursor
This protocol is adapted from a general method for the synthesis of coumarin-3-carboxylic esters.[1]
-
Reagents:
-
5-bromosalicylaldehyde
-
Diallyl malonate
-
L-proline (10 mol%)
-
Acetonitrile (solvent)
-
-
Procedure:
-
In a suitable reaction vessel, combine 5-bromosalicylaldehyde (1 equivalent), diallyl malonate (1.05 equivalents), and L-proline (0.1 equivalents).
-
Add acetonitrile as the solvent.
-
Stir the mixture at 80°C for approximately 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The resulting ester, allyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., acid or base-catalyzed hydrolysis).
-
Protocol 2: Hydrolysis of the Ester to Carboxylic Acid
-
Reagents:
-
Allyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
-
Sodium hydroxide (or another suitable base)
-
Ethanol/Water (solvent)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve the ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
-
Quantitative Data
The following tables summarize data on various catalysts and reaction conditions for the synthesis of coumarin-3-carboxylic acid derivatives, which can be used as a starting point for optimizing the synthesis of the target compound.
Table 1: Comparison of Catalysts in Knoevenagel Condensation for Coumarin-3-Carboxylic Acid Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| L-proline | Acetonitrile | 80 | 18 | 72 (for ester) | [1] |
| Piperidine | Ethanol | Reflux | 4-6 | 87-96 | [5] |
| Sodium azide | Water | Room Temp. | - | up to 99 | [6] |
| Potassium carbonate | Water | Room Temp. | - | up to 92 | [6] |
| Yb(OTf)₃ | Solvent-free (MW) | - | - | 93-98 | [6] |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Variation | Observation | Reference |
| Catalyst | Use of piperidine acetate over piperidine | Improved yields | [2][3] |
| Solvent | Solvent-free (Microwave) | Reduced reaction times and high yields | [7][8] |
| Activation | Ultrasound irradiation | High yields in short reaction times | [6] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
References
- 1. biomedres.us [biomedres.us]
- 2. article.sapub.org [article.sapub.org]
- 3. sapub.org [sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
Technical Support Center: Catalyst Optimization for the Synthesis of Coumarin-Based Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of coumarin-based carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining coumarin-3-carboxylic acids?
A1: The most prevalent and versatile methods for synthesizing coumarin-3-carboxylic acids are the Knoevenagel and Pechmann condensations.[1][2][3][4][5] The Knoevenagel condensation typically involves the reaction of a salicylaldehyde derivative with an active methylene compound like Meldrum's acid or malonic acid, often in the presence of a basic or organocatalyst.[1][3][6][7] The Pechmann condensation utilizes a phenol and a β-ketoester or carboxylic acid under acidic conditions.[2][3][8][9][10][11]
Q2: I am getting a low yield in my Knoevenagel condensation. What are the first troubleshooting steps?
A2: Low yields in Knoevenagel condensations for coumarin-3-carboxylic acids can often be traced back to several factors. A systematic approach to troubleshooting is recommended:
-
Verify Starting Material Purity: Ensure the purity of your salicylaldehyde and the active methylene compound (e.g., Meldrum's acid). Impurities can lead to side reactions and inhibit catalyst performance.[12]
-
Catalyst Selection and Activity: The choice of catalyst is crucial. For the Knoevenagel route to coumarin-3-carboxylic acids, catalysts like sodium azide, potassium carbonate, piperidine, and L-proline have shown high efficacy.[1][6] Ensure your catalyst is active and has been stored correctly.
-
Solvent and Temperature Optimization: The reaction solvent and temperature play a significant role. While some protocols are successful in water at room temperature, others may require elevated temperatures or different solvents like ethanol.[1] It is advisable to screen different conditions to find the optimum for your specific substrates.
Q3: My Pechmann condensation is not working efficiently. What catalyst should I use?
A3: Catalyst choice in the Pechmann condensation is highly dependent on the reactivity of the phenol substrate. For electron-rich phenols, milder catalysts may suffice. However, electron-deficient phenols often require stronger acidic conditions to proceed efficiently.[13] Commonly used catalysts include:
-
Brønsted acids: Sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (p-TsOH).[13][14][15]
-
Lewis acids: Aluminum chloride (AlCl₃), zirconium tetrachloride (ZrCl₄), and indium chloride (InCl₃).[13]
-
Solid acid catalysts: Zeolites (like HZSM-5) and sulfonated nanoparticles offer advantages in terms of reusability and easier work-up.[4][8][14]
Q4: I am observing multiple spots on my TLC, indicating byproduct formation. What are common side reactions?
A4: Byproduct formation is a frequent cause of low yields and purification difficulties.[12][14] Depending on the reaction, common side reactions can include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage before the final lactone ring is formed.[12]
-
Self-condensation of Reactants: The starting materials may react with themselves under the reaction conditions.
-
Over-oxidation or Decomposition: Particularly under harsh conditions (e.g., high temperatures or very strong acids), the desired product or intermediates can degrade.[12]
-
Formation of Isomers: With substituted phenols, regioisomers can sometimes form.
Q5: How can I purify my crude coumarin-based carboxylic acid?
A5: Purification of the final product is critical. Common techniques include:
-
Recrystallization: This is often the simplest method if the product is a solid. Ethanol is a commonly used solvent for recrystallizing coumarin derivatives.[7][14]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, silica gel column chromatography is effective.[16][17]
-
Acid-Base Extraction: Coumarins can be dissolved in a hot alkaline solution (like 0.5% NaOH) and then precipitated by adding acid. This can help remove neutral impurities.[18]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Inappropriate Catalyst | Screen a variety of catalysts. For Knoevenagel, try catalysts like sodium azide, potassium carbonate, or L-proline.[1][6] For Pechmann, consider stronger acids like H₂SO₄ or solid acids like HZSM-5, especially for less reactive phenols.[13][14] |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Some Knoevenagel reactions proceed at room temperature, while others require heating.[1] Pechmann reactions often require elevated temperatures (e.g., 80-120 °C).[8][13] Run small-scale trials at different temperatures. |
| Incorrect Catalyst Loading | The amount of catalyst can be critical. A typical starting point is 5-10 mol%.[13] Both too little and too much catalyst can be detrimental. Optimize the loading in small increments. |
| Poor Quality or Wet Reagents/Solvents | Use high-purity starting materials and dry solvents, as moisture can deactivate many catalysts.[12] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer times to reach completion. |
Problem 2: Product Purification Difficulties
| Potential Cause | Recommended Solution |
| Oily Crude Product | If recrystallization fails, purify the product using silica gel column chromatography.[14] |
| Persistent Impurities after Recrystallization | Consider an acid-base wash. Dissolve the crude product in a dilute aqueous base, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by acidifying the aqueous layer.[18] |
| Co-eluting Impurities in Column Chromatography | Try a different solvent system for elution or consider using a different stationary phase (e.g., alumina).[18] |
Data Presentation: Catalyst and Condition Optimization
Table 1: Catalyst Screening for Knoevenagel Synthesis of Coumarin-3-Carboxylic Acids (Reaction: Salicylaldehyde + Meldrum's Acid)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Azide | Water | Room Temp. | - | 99 | [1] |
| Potassium Carbonate | Water | Room Temp. | - | 92 | [1] |
| FeCl₃ | EtOH | 70 | - | 93 | [1] |
| Piperidine | Toluene | - | - | 25-82 | [1] |
| Nano MgFe₂O₄ | Solvent-free (Ultrasound) | 45 | - | 63-73 | [1] |
| Chitosan | Water or EtOH:Water | 75 | 10-45 min | 77-88 | [19] |
| L-Proline | - | - | - | 54-94 | [6] |
Table 2: Optimization of Pechmann Reaction Conditions (Reaction: Phenol derivative + β-ketoester)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Conditions | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 10 | 110 | Solvent-free | 88 | [13][20] |
| Sulfonated carbon-coated magnetic nanoparticles | 6.5 | 120 | Solvent-free | - | [8] |
| Tungstate sulphuric acid (TSA) | 1 | 120 | Solvent-free | - | [8] |
| HZSM-5 Zeolite | - | - | Microwave, Solvent-free | High | [4] |
Experimental Protocols
Protocol 1: Knoevenagel Synthesis of Coumarin-3-Carboxylic Acid using Sodium Azide Catalyst [1]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the substituted salicylaldehyde (1 mmol) and Meldrum's acid (1 mmol) in water.
-
Catalyst Addition: Add sodium azide (NaN₃) as the catalyst.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. Filter the solid product.
-
Purification: Wash the collected solid with cold water and then purify by recrystallization from a suitable solvent like ethanol.
Protocol 2: Pechmann Synthesis of a Substituted Coumarin using a Solid Acid Catalyst [13]
-
Reactant Mixture: In a round-bottom flask, mix the phenol derivative (e.g., phloroglucinol, 1 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1 mmol).
-
Catalyst Addition: Add the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).
-
Reaction: Heat the solvent-free mixture with constant stirring at the optimized temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the solid mixture in a suitable organic solvent like ethyl acetate.
-
Catalyst Separation: Remove the solid catalyst by filtration or centrifugation.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Workflow for catalyst optimization in coumarin synthesis.
Caption: Decision tree for troubleshooting low product yields.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. study.com [study.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the bromination of coumarins
Welcome to the technical support center for the bromination of coumarins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of brominated coumarins.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of coumarins, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Monobrominated Product
-
Question: I am getting a low yield of my target monobrominated coumarin. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in monobromination reactions of coumarins can stem from several factors. Incomplete reactions are a common issue, particularly when using milder brominating agents like N-bromosuccinimide (NBS) with less activated coumarin substrates. Reaction conditions such as temperature and reaction time also play a crucial role.
Troubleshooting Steps:
-
Choice of Brominating Agent: For less reactive coumarins, consider using a more reactive brominating agent. For instance, dioxane dibromide under solvent-free conditions has been shown to be highly efficient.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the substrate and reagents. For some reactions, cooling to 0°C or even lower temperatures is necessary to improve selectivity and yield, while others may require refluxing conditions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a low yield, while extended reaction times can lead to the formation of byproducts.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Common solvents include chloroform, acetic acid, and acetonitrile. For certain substrates, solvent-free conditions have proven to be superior, leading to faster reactions and higher purity of the product.
-
Issue 2: Formation of Multiple Brominated Products (Over-bromination)
-
Question: My reaction is producing a mixture of mono-, di-, and sometimes even tri-brominated coumarins. How can I achieve selective monobromination?
-
Answer: The formation of multiple brominated products, or over-bromination, is a frequent challenge. This typically occurs when the desired monobrominated product is still reactive enough to undergo further bromination. The key to preventing this is to control the reaction conditions to favor the formation of the monosubstituted product.
Troubleshooting Steps:
-
Stoichiometry of the Brominating Agent: Carefully control the amount of the brominating agent. For monobromination, use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.
-
Rate of Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of over-bromination.
-
Temperature Control: Perform the reaction at a lower temperature. Lowering the temperature can decrease the rate of the second bromination more significantly than the first, thus improving selectivity.
-
Substituent Effects: The electronic nature of the substituents on the coumarin ring greatly influences the position and ease of bromination. Electron-donating groups activate the ring, making it more susceptible to electrophilic substitution and potentially over-bromination.
-
Issue 3: Incorrect Regioselectivity (Bromination at the Wrong Position)
-
Question: The bromine atom is adding to an unexpected position on the coumarin ring. How can I control the regioselectivity of the reaction?
-
Answer: The regioselectivity of coumarin bromination is highly dependent on the reaction mechanism, which is influenced by the reagents and reaction conditions. Bromination can occur on the heterocyclic ring (vinylic bromination) or the benzene ring (aromatic bromination).
Troubleshooting Steps:
-
Electrophilic Aromatic Substitution vs. Radical Bromination:
-
For bromination on the electron-rich benzene ring or at the C3 position, electrophilic conditions are typically employed. Reagents like bromine in acetic acid or 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD) in acetonitrile favor electrophilic substitution.
-
For bromination of a methyl group at the C4 position (allylic bromination), free radical conditions are necessary. This is often achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under photochemical conditions.
-
-
Influence of Substituents: The position of existing substituents on the coumarin directs the position of incoming bromine. For example, a hydroxyl or methoxy group at the C7 position strongly activates the C8 and C6 positions for electrophilic attack.
-
Use of Directing Groups: In some cases, protecting groups or directing groups can be employed to block certain positions and achieve the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the bromination of coumarins?
A1: The most common byproducts are typically over-brominated coumarins (dibromo- or tribromo- derivatives). Depending on the reaction conditions, you might also observe the formation of regioisomers, where the bromine atom is attached to a different position than desired. In some cases, particularly with sensitive substrates, degradation of the coumarin ring can lead to unidentified byproducts.
Q2: How does the choice of brominating agent affect the outcome of the reaction?
A2: The choice of brominating agent is critical for controlling the selectivity and reactivity of the reaction.
-
N-Bromosuccinimide (NBS): Often used for allylic bromination of methyl groups on the coumarin ring under radical conditions. It can also be used for electrophilic bromination of activated aromatic rings.
-
Bromine (Br₂): A strong brominating agent, typically used for electrophilic aromatic substitution on the coumarin ring, often in a solvent like acetic acid. Its high reactivity can sometimes lead to over-bromination.
-
Dioxane Dibromide: A solid, stable, and efficient reagent for the regioselective bromination of substituted coumarins under solvent-free conditions.
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD): A selective brominating agent for activated coumarins, often leading to high yields of monobrominated products.
Q3: What are the best methods for purifying brominated coumarins?
A3: The purification of brominated coumarins often involves standard laboratory techniques.
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial for obtaining high purity crystals.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel or alumina is a powerful technique. A suitable eluent system needs to be determined, often through TLC analysis.
-
Acid-Base Extraction: For coumarins with acidic or basic functional groups, purification can sometimes be achieved through acid-base extraction to separate them from neutral impurities.
Q4: Can the substituents on the coumarin ring influence the bromination reaction?
A4: Yes, absolutely. The electronic nature and position of substituents have a profound effect on the regioselectivity and rate of bromination.
-
Electron-Donating Groups (e.g., -OH, -OCH₃): These groups activate the coumarin ring towards electrophilic substitution, typically directing bromination to the ortho and para positions on the benzene ring or activating the C3 position.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups deactivate the ring, making electrophilic substitution more difficult.
-
Steric Hindrance: Bulky substituents can hinder the approach of the brominating agent to adjacent positions, influencing the regioselectivity of the reaction.
Data Presentation
Table 1: Comparison of Different Brominating Agents for Coumarin Bromination
| Brominating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| NBS | 7-acetoxy-3-[(2,4-diacetoxy)phenyl]-4-methylcoumarin | 4-bromomethyl derivative | CCl₄, reflux | 25-44 | |
| LHMDS, NBS | 3-[(2,4-dimethoxy)phenyl]-7-methoxy-4-methylcoumarin | 4-bromomethyl derivative | THF, -76 °C | > 90 | |
| Dioxane Dibromide | 7-hydroxy-4-methylcoumarin | 3-bromo-7-hydroxy-4-methylcoumarin | Solvent-free, rt | 83 | |
| TBCHD | 7-hydroxy-4-methylcoumarin | 8-bromo-7-hydroxy-4-methylcoumarin | Acetonitrile, reflux | 90 | |
| Br₂ | Coumarin | Coumarin dibromide | Chloroform, rt | 70 |
Experimental Protocols
Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)
-
Reagents and Setup:
-
Activated coumarin substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile as solvent
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
-
-
Procedure:
-
Dissolve the coumarin substrate in the chosen anhydrous solvent in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.
-
Once the starting material is consumed (typically 1-3 hours), proceed to quenching and work-up.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystall
-
Technical Support Center: Efficient Synthesis of 2H-Chromenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2H-chromenes, focusing on the critical role of solvent selection in achieving high efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 2H-chromenes?
A1: The primary methods for synthesizing the 2H-chromene scaffold include the annulation of enals with nucleophilic phenols (such as resorcinols) and the cyclization of aryl propargyl ethers.[1] The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the final chromene ring.[1] For amino-substituted chromenes, strategies involve either the derivatization of a pre-formed chromene or the use of an amino-substituted phenol as a precursor.
Q2: How does solvent choice impact the synthesis of 2H-chromenes?
A2: Solvent selection is a critical parameter that can significantly influence reaction rates, yields, and even the product distribution. For instance, in the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) to form 2H-chromenes, a solvent screen revealed that while the reaction proceeds in various media like acetonitrile (CH3CN) and dichloroethane (DCE), ethanol (EtOH) proved to be optimal for both conversion and yield.[2][3] In other rhodium-catalyzed syntheses, acetonitrile is also a preferred solvent.[4] The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby dictating the reaction outcome. For example, in some multi-component reactions, protic solvents like methanol have been observed to favor the formation of 4H-chromene-3-carboxamides, while aprotic solvents like DMF can lead to different products such as acetyl coumarins.[5]
Q3: What types of catalysts are effective for 2H-chromene synthesis?
A3: A wide range of catalysts can be utilized to improve reaction efficiency. For greener and more sustainable processes, aliphatic amino acids like L-alanine have been shown to effectively promote the reaction between phenols and enals.[1][6] Transition metals, including gold, palladium, and iron, are frequently used for specific reactions like the cycloisomerization of aryl propargyl ethers.[1][7] For the synthesis of the related 2-amino-4H-chromenes, catalysts such as the metal-organic framework MOF-5 have demonstrated high efficiency, particularly under solvent-free conditions.[8]
Q4: What is the proposed mechanism for the amino acid-catalyzed synthesis of 2H-chromenes?
A4: The reaction is believed to follow an annulation pathway. The amino acid catalyst first reacts with an enal to form an electrophilic iminium intermediate. This intermediate then reacts with the nucleophilic phenol in a Friedel-Crafts-type addition. Finally, the elimination of the amino acid catalyst generates a quinone methide intermediate, which undergoes a 6π-electrocyclization to yield the 2H-chromene structure.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate Solvent: The solvent may not be optimal for the specific reaction type, hindering solubility of reactants or stability of intermediates. | Solvent Screening: Conduct small-scale trials with a range of solvents of varying polarity (e.g., Toluene, Ethanol, Acetonitrile, DMF). For hydrazine-catalyzed RCCOM, ethanol is often optimal.[2][3] For certain organocatalytic reactions, toluene is effective.[9] |
| Inefficient Catalyst: The chosen catalyst may have low activity or may not be suitable for the specific substrates. | Catalyst Optimization: If using an amino acid catalyst, try L-alanine.[6] For cycloisomerizations, consider a gold or iron-based catalyst.[7] Ensure the catalyst is not degraded and is used in the correct loading amount. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Increase Temperature: Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid, uniform heating.[10] | |
| Formation of Unwanted Side Products (e.g., Deallylation, Benzofurans) | Solvent Effects: The solvent can influence the reaction pathway. In some cases, a mixture of benzopyrans and benzofurans can form.[7] | Switch Solvent: Change the solvent to one that has been shown to be selective for 2H-chromene formation. For instance, switching from acetonitrile to isopropanol (i-PrOH) has been shown to improve the yield of specific 2-substituted chromenes.[2] |
| Catalyst Choice: Some catalysts may promote side reactions. | Change Catalyst System: If using a gold catalyst that requires a silver co-catalyst, be aware that this can sometimes promote unwanted reactions. A silver-free gold catalyst might offer better selectivity.[7] | |
| Reaction Fails with Specific Substrates (e.g., Ketones instead of Aldehydes) | Substrate Reactivity: The electronic and steric properties of the substrate are crucial. Ketone-containing substrates may be less reactive than their aldehyde counterparts under certain conditions.[2][3] | Modify Reaction Conditions: For less reactive substrates, increasing the catalyst loading or switching to a more forcing solvent (e.g., i-PrOH) and higher temperatures may be necessary to achieve a reasonable yield.[2] |
| Difficulty in Product Purification | Solvent Residue/Byproducts: The reaction solvent or solvent-derived impurities can complicate purification. | Recrystallization: Use a suitable solvent for recrystallization to purify the product. Ethanol is commonly used for this purpose after the initial reaction.[10] |
Quantitative Data on Solvent Effects
The choice of solvent can have a dramatic impact on the yield and efficiency of 2H-chromene synthesis. The following tables summarize quantitative data from various studies.
Table 1: Solvent Optimization for Hydrazine-Catalyzed RCCOM of Salicylaldehyde Ether
| Entry | Solvent | Conversion (%) | Yield (%) | Reference |
| 1 | CH3CN | 55 | 30 | [2][3] |
| 2 | DCE | 60 | 35 | [2][3] |
| 3 | Toluene | 40 | 25 | [2][3] |
| 4 | EtOH | 90 | 65 | [2][3] |
| Conditions: Substrate (0.2 mmol) and catalyst (10 mol%) in 1.0 mL of solvent, heated to 140 °C for 12 h.[2] |
Table 2: Synthesis of 2-Amino-4H-Chromenes - Solvent Effects
| Entry | Solvent | Time | Yield (%) | Reference |
| 1 | Ethanol | Prolonged | No Reaction | [8] |
| 2 | H2O | Prolonged | No Reaction | [8] |
| 3 | CH3CN | Prolonged | No Reaction | [8] |
| 4 | Solvent-Free | 15 min | 95 | [8] |
| Conditions: Malononitrile (1.0 mmol), 4-chlorobenzaldehyde (1 mmol), and 2-naphthol (1.0 mmol) in the presence of MOF-5 catalyst at 80 °C.[8] |
Visualizations
Experimental & Logic Diagrams
Caption: General experimental workflow for the synthesis of 2H-chromenes.
Caption: Logic diagram for solvent selection in 2H-chromene synthesis.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4H-chromene Derivatives
This protocol is adapted from a method utilizing an iron titanate (FeTiO₃) catalyst, showcasing the benefits of microwave irradiation.[10]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α-Naphthol or β-Naphthol (1 mmol)
-
Ilmenite (FeTiO₃) catalyst (0.05 g)
-
Ethanol (for recrystallization)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a designated microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and the FeTiO₃ catalyst (0.05 g).[10]
-
Seal the vial securely and place it inside the microwave reactor.
-
Irradiate the reaction mixture at 120°C for the specified time (typically 3-5 minutes).[10]
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Add ethanol to the reaction mixture and heat gently to dissolve the product.
-
Use an external magnet to separate the magnetic FeTiO₃ catalyst from the solution.
-
Allow the ethanolic solution to cool to room temperature, which will induce the crystallization of the pure product.[10]
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Organocatalytic Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes
This protocol describes a tandem Knoevenagel condensation/oxa-Michael addition catalyzed by piperidine and p-TsOH.[9]
Materials:
-
Salicylaldehyde derivative (0.24 mmol)
-
1,3-bisarylsulfonylpropene (0.2 mmol)
-
Dry Toluene (2 mL)
-
Piperidine (6.0 μL, 0.06 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10.3 mg, 0.06 mmol)
Procedure:
-
To a solution of the salicylaldehyde derivative (0.24 mmol) and 1,3-bisarylsulfonylpropene (0.2 mmol) in dry toluene (2 mL), add piperidine (0.06 mmol) and p-TsOH (0.06 mmol).[9]
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the reaction mixture directly using flash chromatography over silica gel (eluent: petroleum ether/ethyl acetate = 8:1) to obtain the final product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Substituted Chroman-4-one and Chromone Derivatives
Chroman-4-one and chromone scaffolds are privileged structures in medicinal chemistry, serving as the foundation for numerous compounds with a wide array of biological activities.[1][2] These heterocyclic compounds, characterized by a benzene ring fused to a pyranone system, differ primarily by the saturation of the C2-C3 bond; chroman-4-ones possess a saturated bond, while chromones have a double bond at this position.[3][4] This seemingly minor structural variance significantly influences their chemical properties and biological activities, which range from anticancer and anti-inflammatory to antimicrobial and enzyme inhibition.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted chroman-4-one and chromone derivatives, supported by experimental data and detailed methodologies.
Structure-Activity Relationship (SAR) Analysis
The biological activity of chroman-4-one and chromone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.
Chroman-4-one Derivatives
The chroman-4-one framework has been extensively explored for various therapeutic applications, including anticancer, antioxidant, and antibacterial agents.[3]
-
Anticancer Activity: The substitution pattern on the chroman-4-one scaffold is crucial for its cytotoxic effects against cancer cells. For instance, 3-benzylidene derivatives of chroman-4-one have shown significant cytotoxicity against breast cancer cell lines.[1] Thiochromanone derivatives, where the oxygen atom in the pyranone ring is replaced by sulfur, have also exhibited notable anticancer activity.[5][6]
-
Antibacterial Activity: SAR studies have revealed that hydrophobic substituents at the 2-position and hydroxyl groups at the 5- and 7-positions of the chroman-4-one scaffold enhance antibacterial activities, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[7]
-
Sirtuin Inhibition: Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[8][9] Potent SIRT2 inhibition is associated with an alkyl chain of three to five carbons at the 2-position, and larger, electron-withdrawing groups at the 6- and 8-positions.[9] Two chroman-4-one derivatives with 2-pyridylethyl substituents at the 2-position have demonstrated a significant reduction in the proliferation of breast and lung cancer cells.[10]
-
Other Activities: Modifications at the C-4 position, such as the formation of hydrazones, have led to the development of antifungal agents.[1] Additionally, certain (E)-3-benzylidenechroman-4-one derivatives have shown promise as antioxidant agents.[1]
Chromone Derivatives
The unsaturated C2-C3 bond in the chromone scaffold imparts distinct chemical properties that have been leveraged to develop potent inhibitors of various biological targets.
-
Anticancer and Antiproliferative Activity: Chromone-based compounds are known to exert cytotoxic, antiproliferative, antimetastatic, and antiangiogenic effects.[11] The substitution pattern is critical; for example, in a series of bis-chromone derivatives, a 5-cyclohexylmethoxy group on one chromone ring and an electron-donating or hydrogen-bonding group on the other increased anticancer activity.[12] Interestingly, the saturation of one of the chromenone rings to a chromanone in these bis-chromones led to a decrease in activity.[12] Chromone-2-carboxamides have also been identified as potent antiproliferative agents.[11]
-
Kinase Inhibition: The chromone scaffold is a valuable template for the development of kinase inhibitors.[11][13] Specific substitution patterns can be designed to target key kinases involved in cancer cell signaling pathways.
-
Inhibition of ABCG2: A chromone derivative, 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one, was identified as a potent and selective inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a drug efflux pump.[14][15] SAR studies on this series revealed that the 4-bromobenzyloxy substituent at position 5 and the methoxyindole moiety are important for inhibitory activity.[14][15]
-
Anti-inflammatory Activity: Chromone derivatives have been investigated for their ability to suppress superoxide anion generation from human neutrophils.[16] The presence of a methoxy group at the 7-position and a hydrogen bond donor at the meta position of a 2-phenyl ring were found to be important for this activity.[16]
Data Presentation
The following tables summarize the quantitative data for selected chroman-4-one and chromone derivatives, highlighting their structure-activity relationships.
Table 1: Structure-Activity Relationship of Selected Chroman-4-one Derivatives
| Compound/Derivative | Target/Activity | Substituents | IC50/Inhibition | Reference |
| (E)-3-benzylidene-7-hydroxychroman-4-one | Antioxidant (DPPH) | 7-OH, 3-benzylidene | - | [1] |
| 2-n-propyl-chroman-4-one | SIRT2 Inhibition | 2-n-propyl | 10.6 µM | [8] |
| 2-n-pentyl-chroman-4-one | SIRT2 Inhibition | 2-n-pentyl | - | [8] |
| 2-(2-(pyridin-2-yl)ethyl)chroman-4-one | Antiproliferative (MCF-7) | 2-(2-(pyridin-2-yl)ethyl) | - | [17] |
| 2-(2-(pyridin-2-yl)ethyl)chroman-4-one | Antiproliferative (A549) | 2-(2-(pyridin-2-yl)ethyl) | - | [17] |
| Thiochromanone derivatives | Anticancer (various) | - | Higher activity than chromanones | [5][6] |
Table 2: Structure-Activity Relationship of Selected Chromone Derivatives
| Compound/Derivative | Target/Activity | Substituents | IC50/Inhibition | Reference |
| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one | Anticancer (various) | 5-cyclohexylmethoxy, 7-methoxy | Micromolar range | [12] |
| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one | Anticancer (various) | 5-cyclohexylmethoxy, 7-hydroxy | Micromolar range | [12] |
| Chromone 1 | ABCG2 Inhibition | 5-(4-bromobenzyloxy), 2-(2-(5-methoxyindolyl)ethyl-1-carbonyl) | Potent | [14] |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Anti-inflammatory | 2-(3-fluorophenyl)sulfanyl, 7-methoxy | 5.0 ± 1.4 μM | [16] |
| Chromonyl-chalcone 4A3 | Anticancer (MCF-7) | - | 20.34 µg/ml | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of chroman-4-one and chromone derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[20]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[21]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[21]
-
MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[22]
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract proteins.[23] Determine the protein concentration of each lysate using a protein assay.[23]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[24]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding of antibodies.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[24]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) for 1 hour at room temperature.[23]
-
Detection: After further washing, add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[23]
-
Imaging: Capture the signal using a CCD camera-based imager or X-ray film.[23]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of chroman-4-one and chromone derivatives.
Caption: General workflow from synthesis to biological evaluation of chroman-4-one and chromone derivatives.
Caption: Simplified kinase signaling pathway targeted by chromone and chroman-4-one inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Halogenated Chromanones: A Comparative Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, chroman-4-ones, a class of heterocyclic compounds, have garnered significant attention due to their wide array of biological activities. The strategic incorporation of halogen atoms (fluorine, chlorine, bromine) into the chromanone structure has emerged as a promising strategy to enhance their cytotoxic and selective anticancer properties. This guide provides a comprehensive comparison of the anticancer potential of halogenated chromanones, supported by experimental data and detailed methodologies, to aid in the evaluation and future development of these compounds as potential therapeutic agents.
Comparative Cytotoxicity of Halogenated Chromanones
The introduction of halogens can significantly modulate the anticancer activity of chromanones. The nature of the halogen, its position on the chromanone scaffold, and the cancer cell line being targeted all play crucial roles in determining the cytotoxic efficacy. The following tables summarize the 50% inhibitory concentration (IC50) values of various halogenated chromanones against several human cancer cell lines, providing a quantitative comparison with non-halogenated analogs and standard chemotherapeutic drugs where available.
Table 1: Cytotoxicity (IC50, µM) of Halogenated Chromanone Derivatives in Various Cancer Cell Lines
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chloro-Derivatives | |||||
| 3-Chlorophenylchromanone-pyrazoline (B2) | 3-Chloro | A549 (Lung) | Strong cytotoxicity | - | - |
| 2'-Chloro-chroman-4-one | 2'-Chloro | Bel-7402, HL-60, BGC-823, KB | Significant activity | - | - |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 6-Chloro, 8-Bromo | - | Potent SIRT2 inhibitor (IC50 = 4.5 µM) | - | - |
| Bromo-Derivatives | |||||
| 3-Benzylidene-7-hydroxy-chroman-4-one derivative (4a) | 3-Bromo on benzylidene | K562 (Leukemia) | ≤ 3.86 | Etoposide | 21.9 - 31.5 |
| MDA-MB-231 (Breast) | ≤ 3.86 | Etoposide | 21.9 - 31.5 | ||
| SK-N-MC (Neuroblastoma) | ≤ 3.86 | Etoposide | 21.9 - 31.5 | ||
| 6,8-Dibromo-2-pentylchroman-4-one | 6,8-Dibromo | - | Potent SIRT2 inhibitor (IC50 = 1.5 µM) | - | - |
| Fluoro-Derivatives | |||||
| Fluorinated 2-arylchromen-4-ones | Fluoro-substituted | SNB19 (Glioblastoma) | Cytotoxic | - | - |
| 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | 6,8-Difluoro | MDCK (used for antiviral assay) | IC50 = 6 µM | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate the comparative evaluation of halogenated chromanones, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Halogenated chromanone compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the halogenated chromanone compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Halogenated chromanone compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of halogenated chromanones for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Halogenated chromanone compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Culture and treat cells with halogenated chromanones as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Signaling Pathways and Mechanisms of Action
Halogenated chromanones exert their anticancer effects through the modulation of various signaling pathways, often leading to cell cycle arrest and apoptosis. The following diagrams illustrate some of the key pathways implicated in their mechanism of action.
Experimental Workflow for Evaluating Halogenated Chromanones.
ROS-Mediated Intrinsic Apoptosis Pathway.
p38 MAPK Signaling in Chromanone-Induced Apoptosis.
Anticancer Mechanism via SIRT2 Inhibition.
Conclusion
Halogenated chromanones represent a promising class of compounds with tunable anticancer activity. The presented data indicates that the type and position of halogen substitution significantly influence their cytotoxic potency against various cancer cell lines. Mechanisms of action often involve the induction of oxidative stress, modulation of key signaling pathways like p38 MAPK, and inhibition of enzymes such as SIRT2, ultimately leading to apoptosis and cell cycle arrest. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and further development of these potent anticancer agents. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses and in vivo validation to translate the in vitro potential of halogenated chromanones into viable clinical applications.
Tri-Halogenated Chromenes Demonstrate Superior Anti-Staphylococcal Efficacy Over Mono-Halogenated Counterparts
A comparative analysis of recent studies reveals that tri-halogenated 3-nitro-2H-chromenes exhibit significantly more potent antibacterial activity against Staphylococcus species, including multidrug-resistant strains, when compared to their mono-halogenated analogues. This enhanced efficacy positions tri-halogenated chromenes as promising candidates for further development in the fight against challenging bacterial infections.
Recent research highlights a clear structure-activity relationship where the degree of halogenation on the chromene scaffold plays a crucial role in its anti-staphylococcal potential. Studies show that while mono-halogenated nitrochromenes present moderate activity, the addition of further halogen atoms markedly improves their efficacy. Specifically, tri-halogenated 3-nitro-2H-chromenes have displayed potent anti-staphylococcal activity, with Minimum Inhibitory Concentration (MIC) values significantly lower than their mono-halogenated counterparts.[1][2][3][4]
This guide provides a detailed comparison of the anti-staphylococcal efficacy of tri-halogenated versus mono-halogenated chromenes, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of antibacterial agent discovery.
Comparative Efficacy: A Quantitative Overview
Experimental data consistently demonstrates the superior performance of tri-halogenated chromenes against both Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative mono-halogenated and tri-halogenated 3-nitro-2H-chromene derivatives.
| Compound Type | Halogenation | Target Organism(s) | MIC Range (µg/mL) | Reference |
| 3-Nitro-2H-Chromenes | Mono-halogenated | S. aureus, S. epidermidis | 8–32 | [1][2][3][4] |
| 3-Nitro-2H-Chromenes | Tri-halogenated | S. aureus, S. epidermidis | 1–8 | [1][2][3][4] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Tri-halogenated | Multidrug-resistant S. aureus | 4 | [1][2][3][4] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Tri-halogenated | Multidrug-resistant S. epidermidis | 1–4 | [1][2][3][4] |
The data clearly indicates that tri-halogenated compounds are significantly more active, with MIC values that are several-fold lower than those of the mono-halogenated derivatives. Notably, the compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene has emerged as a particularly potent agent against multidrug-resistant strains of both S. aureus and S. epidermidis.[1][2][3][4]
Structure-Activity Relationship
The observed difference in efficacy can be attributed to the influence of halogen atoms on the physicochemical properties of the chromene molecule. The increased halogenation likely enhances the compound's ability to interact with bacterial targets or traverse the bacterial cell membrane. The logical relationship between the degree of halogenation and anti-staphylococcal activity is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial activity of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives. The following sections detail their performance against various bacterial strains, compare them with alternative antimicrobial agents, and provide the experimental protocols used for these evaluations.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized heterocyclic compounds derived from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The derivatives, including 1,3,4-thiadiazine, benzofuran, and naphthofuran analogues, have demonstrated a range of inhibitory activities.
A study by Abdel-Aziem et al. (2021) investigated the in-vitro antibacterial activity of several of these derivatives. Their findings indicated that certain compounds exhibited strong inhibitory effects against specific bacterial strains. For instance, a 1,3,4-thiadiazine derivative (compound 4 ) and a thiazole derivative (compound 10 ) showed strong activity against the Gram-positive bacterium Enterococcus faecalis. Another derivative (compound 12a ) displayed strong activity against the Gram-negative bacterium Pseudomonas aeruginosa.[1] The same study also noted that other synthesized compounds showed intermediate to low activity against Enterococcus faecalis and Staphylococcus aureus.[1]
For a quantitative comparison, the following tables summarize the antimicrobial activity of various coumarin derivatives and standard antibiotics against common bacterial pathogens. It is important to note that while qualitative data for the specific 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives from the primary study are included, quantitative data from closely related coumarin structures are presented for a broader comparative context.
Table 1: Antimicrobial Activity of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one Derivatives and Related Compounds
| Compound/Derivative | Target Organism | Activity Level | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| 1,3,4-Thiadiazine derivative (4) | Enterococcus faecalis | Strong | Data not available | Data not available |
| Thiazole derivative (10) | Enterococcus faecalis | Strong | Data not available | Data not available |
| Derivative (12a) | Pseudomonas aeruginosa | Strong | Data not available | Data not available |
| Benzofuran derivative (generic) | Staphylococcus aureus | Moderate | 12.5 | Data not available |
| Benzofuran derivative (generic) | Escherichia coli | Moderate | 25 | Data not available |
| Naphthalene-derived coumarin | Pseudomonas aeruginosa | Weak | Data not available | Data not available |
| 7-Hydroxy-4-methylcoumarin derivative | Staphylococcus aureus | Moderate to High | 40 | Data not available |
| 7-Hydroxy-4-methylcoumarin derivative | Escherichia coli | Potent | 31 | Data not available |
Note: "Data not available" indicates that specific quantitative values were not provided in the reviewed literature for these exact compounds.
Table 2: Antimicrobial Activity of Standard Antibiotics (for comparison)
| Antibiotic | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus (Methicillin-Resistant) | 0.25 | 0.5[2] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | Data not available |
| Penicillin G | Staphylococcus aureus | 0.4 | 24[3] |
| Ciprofloxacin | Enterococcus faecalis | >64 | >64 |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.15 | Data not available |
Experimental Protocols
The evaluation of the antimicrobial activity of the 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives was primarily conducted using the agar well diffusion method. This technique provides a qualitative or semi-quantitative assessment of antimicrobial efficacy.
Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for antimicrobial activity. The fundamental principle involves the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.
Procedure:
-
Preparation of Inoculum: A standardized microbial suspension is prepared. Typically, a fresh culture of the test microorganism is grown in a suitable broth medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Creation of Wells: A sterile cork borer (typically 6-8 mm in diameter) is used to punch wells into the inoculated agar.
-
Application of Test Compounds: A specific volume (e.g., 100 µL) of the dissolved test compound at a known concentration is added to each well. A negative control (solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic) are also included on the same plate.
-
Incubation: The plates are incubated at an appropriate temperature (usually 37°C for bacteria) for 18-24 hours.
-
Observation and Measurement: After incubation, the plates are examined for the presence of a clear zone of inhibition around each well. The diameter of this zone is measured in millimeters (mm) to determine the extent of the antimicrobial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and antimicrobial screening of the 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
References
New Chromene Derivatives as Potent Antimicrobial Agents: A Comparative In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Chromene scaffolds have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides an objective in vitro comparison of newly synthesized chromene derivatives, summarizing their antimicrobial performance based on recent experimental data.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various novel chromene derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key indicator of antimicrobial potency. The following tables summarize the MIC values for several newly synthesized chromene derivatives from recent studies, offering a comparative overview of their activity.
Table 1: Antibacterial Activity of Novel Chromene Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Series A-1 | 4-hydroxy-chromene-2-one | 90 | - | 190 | - | [1] |
| Series A-2 | 3-acetyl-4-hydroxy-coumarin | 130 | - | 130 | - | [1] |
| Series A-3 | 3-thiazole-4-hydroxy-coumarin | 31.25 - 62.5 | - | 31.25 - 62.5 | - | [1] |
| Series B-1 | Benzo[h]chromene azo dye | - | >100 | 3.9 | >100 | [2] |
| Series B-2 | Benzo[h]chromene azo dye | - | >100 | 3.9 | >100 | [2] |
| Series C-1 | Thiazole substituted chromene | - | - | - | - | [3] |
| Ciprofloxacin | Standard Antibiotic | - | - | - | - | [4][5] |
Note: "-" indicates data not available in the cited source. A lower MIC value indicates greater antimicrobial activity.
Table 2: Antifungal Activity of Novel Chromene Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus fumigatus | Syncephalastrum racemosum | Reference |
| Series A-1 | 4-hydroxy-chromene-2-one | 90 | - | - | [1] |
| Series A-3 | 3-thiazole-4-hydroxy-coumarin | 31.25 - 62.5 | - | - | [1] |
| Series B-1 | Benzo[h]chromene azo dye | >100 | >100 | 1.95 | [2] |
| Series B-3 | Benzo[h]chromene azo dye | >100 | >100 | 3.9 | [2] |
| Amphotericin B | Standard Antifungal | - | - | - | [6] |
Note: "-" indicates data not available in the cited source. A lower MIC value indicates greater antifungal activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel chromene derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Malt Extract Agar for fungi) for 24-48 hours at 37°C and 28°C, respectively.[2]
-
A few colonies are transferred to sterile saline to create a suspension.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
b. Preparation of Compound Dilutions:
-
Stock solutions of the synthesized chromene derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
c. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Positive (microorganisms in broth without the compound) and negative (broth only) controls are included.
-
The plates are incubated for 24-48 hours at the optimal growth temperature for the respective microorganism.[2]
d. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
a. Preparation of Agar Plates and Inoculation:
-
Sterile nutrient agar (for bacteria) or malt extract agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.[2]
-
The standardized microbial inoculum is uniformly spread over the agar surface using a sterile cotton swab.[2]
b. Application of Compounds:
-
Wells of a specific diameter (e.g., 10 mm) are cut into the agar gel.[2]
-
A fixed volume (e.g., 100 µL) of each chromene derivative solution (at a specific concentration) is added to the wells.[2]
c. Incubation and Measurement:
-
The plates are incubated for 24-48 hours at the appropriate temperature.[2]
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Process and Mechanism
To better illustrate the scientific methodology and potential mode of action, the following diagrams have been generated.
Caption: Experimental workflow for in vitro antimicrobial evaluation.
References
- 1. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antimicrobial and Antitumor Evaluations of a New Class of Thiazoles Substituted on the Chromene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activities of Chromene Derivatives [dspace.kuet.ac.bd]
- 5. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 6-bromo-2H-chromene-3-carboxylic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for 6-bromo-2H-chromene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Chromene scaffolds are prevalent in a vast array of natural products and are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties. This document details a primary proposed synthetic route and compares it against established alternative methods, offering insights into reaction efficiency, substrate scope, and operational considerations.
Introduction to the Biological Significance
Chromene derivatives have garnered considerable attention for their therapeutic potential. Notably, certain chromenes have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and modulate the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including cancer. The ability of chromene derivatives to interfere with this pathway underscores their potential as valuable scaffolds for the development of novel anti-inflammatory and anti-cancer agents.
Below is a diagram illustrating the canonical NF-κB signaling pathway, a key target for chromene derivatives.
Caption: Canonical NF-κB signaling pathway.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be approached through several strategic disconnections. This guide focuses on a proposed Baylis-Hillman-type approach and compares it with established methods for the synthesis of the structurally related 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (6-bromocoumarin-3-carboxylic acid), which can be adapted for the target molecule.
| Method | Key Reagents | Catalyst/Conditions | Typical Yield | Reaction Time | Purity | Key Advantages | Key Disadvantages |
| Proposed: Baylis-Hillman Type | 5-Bromosalicylaldehyde, Acrylate derivative (e.g., ethyl acrylate) | DABCO or other tertiary amine, Room temperature to mild heating | Moderate-Good (Est.) | 12-48 h | Good-High (Est.) | Atom-economical, mild reaction conditions. | Can be slow, may require optimization of catalyst and solvent. |
| Knoevenagel Condensation | 5-Bromosalicylaldehyde, Malonic acid or its esters | Piperidine, L-proline, or other bases, Reflux in solvent | High | 2-18 h | High | High yields, well-established for coumarin synthesis. | Primarily yields the 2-oxo (coumarin) analogue, requiring subsequent reduction. |
| Perkin Reaction | 5-Bromosalicylaldehyde, Acetic anhydride | Sodium acetate, High temperature | Moderate | 4-8 h | Moderate | A classic method for coumarin synthesis. | Requires high temperatures, moderate yields. |
| Rhodium(III)-Catalyzed Annulation | N-(4-bromophenoxy)acetamide, Methyleneoxetanone | [Cp*RhCl2]2, CsOAc, MeCN, 60 °C | Good-High | 12-24 h | High | High regioselectivity, broad substrate scope. | Requires an expensive rhodium catalyst, multi-step preparation of starting materials. |
Experimental Protocols
Method 1: Proposed Baylis-Hillman Type Synthesis of this compound
This proposed method is based on the principles of the Baylis-Hillman reaction, which involves the coupling of an aldehyde with an activated alkene.
Caption: Workflow for the proposed Baylis-Hillman type synthesis.
Protocol:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) and ethyl acrylate (1.2 eq) in tetrahydrofuran (THF, 0.5 M), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl ester of this compound.
-
Dissolve the purified ester in a mixture of THF and water (3:1) and add lithium hydroxide (LiOH) (2.0 eq).
-
Stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize to obtain pure this compound.
Method 2: Knoevenagel Condensation for 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
Safety Operating Guide
Proper Disposal of 6-bromo-2H-chromene-3-carboxylic acid: A Guide for Laboratory Professionals
The proper disposal of 6-bromo-2H-chromene-3-carboxylic acid is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound and a carboxylic acid, it is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this chemical safely and in compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat and, if necessary, an apron or coveralls to prevent skin contact.[3]
Hazard Summary
This compound is classified with the following hazards. This information is critical for understanding the risks associated with its handling and disposal.
| Hazard Classification | Description | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[2][4]
1. Waste Segregation:
-
This compound is a halogenated organic compound due to the presence of bromine.[5]
-
It must be collected in a designated waste container for halogenated organic waste.[5][6]
-
Crucially, do not mix this waste with non-halogenated organic waste, inorganic waste (acids, bases), or other incompatible chemicals.[5][6]
2. Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and sealable hazardous waste container.[4][7] The container should be made of a material compatible with the chemical.
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and personal protective equipment, in this container.
3. Labeling of Waste Containers:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[6]
-
The full chemical name, "this compound," must be written on the label.[4]
-
If the waste is a mixture, list all components and their approximate percentages.[5][6]
-
Ensure the date of waste accumulation is recorded on the label.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[6]
5. Final Disposal:
-
The disposal of the collected waste must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Contact your EHS office to arrange for the pickup and disposal of the waste container.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for handling spills, which can be considered a small-scale disposal event, is as follows:
Small Spill Clean-up Protocol:
-
Ensure the area is well-ventilated and wear appropriate PPE.[1]
-
Contain the spill to prevent it from spreading.
-
Absorb the spilled material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[1]
-
Carefully collect the absorbent material and place it into a labeled hazardous waste container for halogenated organic compounds.[7]
-
Clean the spill area with an appropriate solvent and then soap and water. Collect the cleaning materials as hazardous waste.
-
Dispose of all contaminated materials, including gloves, through the hazardous waste stream.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 6-bromo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-bromo-2H-chromene-3-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing. | Protects against serious eye irritation from splashes or dust[1][2]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. Ensure gloves are inspected before use. | Prevents skin irritation upon contact[1][3][4]. A lab coat protects clothing and underlying skin[5]. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator is necessary. | Mitigates the risk of respiratory tract irritation[1][2][3]. |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects[2]. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible[3]. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[3].
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[3].
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor[3].
-
-
Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances[3]. The container should be clearly labeled.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal : Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations. This should be done through an approved waste disposal plant[3]. Do not pour down the drain[3].
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
